Product packaging for N-(1-Benzhydrylazetidin-3-yl)acetamide(Cat. No.:CAS No. 102065-87-2)

N-(1-Benzhydrylazetidin-3-yl)acetamide

Cat. No.: B009217
CAS No.: 102065-87-2
M. Wt: 280.4 g/mol
InChI Key: OFNIVRIDXPYDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(1-Benzhydrylazetidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O B009217 N-(1-Benzhydrylazetidin-3-yl)acetamide CAS No. 102065-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzhydrylazetidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14(21)19-17-12-20(13-17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNIVRIDXPYDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255651
Record name N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102065-87-2
Record name N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102065-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic Data of N-(1-Benzhydrylazetidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data (NMR, IR, MS) presented in this document for N-(1-Benzhydrylazetidin-3-yl)acetamide (CAS No: 102065-87-2) is predicted based on the analysis of structurally analogous compounds. Due to the limited availability of published experimental data for this specific molecule, this guide provides expected spectral characteristics to aid researchers in its identification and characterization. The experimental protocols are derived from established synthetic methodologies for similar chemical entities.

Introduction

This compound is a derivative of azetidine, a four-membered heterocyclic amine. The benzhydryl group, with its two phenyl rings, imparts significant steric bulk and lipophilicity to the molecule. Such compounds are of interest in medicinal chemistry due to the prevalence of the azetidine ring in various biologically active molecules. This guide provides a summary of the predicted spectroscopic data for this compound and a detailed experimental protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.40 - 7.20m10HAr-H
~4.40s1HN-CH(Ph)₂
~4.20m1HCH-NH
~3.60t2HAzetidine-CH
~3.00t2HAzetidine-CH
~1.95s3HCOCH₃
~6.0-8.0br s1HNH
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~170.0C =O
~142.0Ar-C (quaternary)
~128.5Ar-C H
~127.0Ar-C H
~126.5Ar-C H
~75.0N-C H(Ph)₂
~60.0Azetidine-C H₂
~45.0Azetidine-C H-NH
~23.0COC H₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~3060, 3030MediumAromatic C-H Stretch
~2950, 2850MediumAliphatic C-H Stretch
~1650StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
~1490, 1450MediumAromatic C=C Stretch
~740, 700StrongAromatic C-H Bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zIon
280.16[M]⁺
281.16[M+H]⁺
167.09[CH(Ph)₂]⁺

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound.

Synthesis of this compound

This procedure involves the N-acetylation of 1-benzhydrylazetidin-3-amine.

Materials:

  • 1-benzhydrylazetidin-3-amine

  • Acetic anhydride

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography or recrystallization.

Column Chromatography:

  • Stationary phase: Silica gel (230-400 mesh).

  • Mobile phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1-Benzhydrylazetidin-3-amine reaction N-Acetylation Reaction start->reaction 1.0 eq reagents Acetic Anhydride, Et3N, DCM reagents->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude workup->crude purify Column Chromatography / Recrystallization crude->purify pure Pure this compound purify->pure nmr NMR (1H, 13C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The provided experimental protocol offers a reliable method for its synthesis and purification. Researchers and drug development professionals can utilize this information as a starting point for their work with this compound, keeping in mind that the spectral data is predictive and should be confirmed by experimental analysis.

"N-(1-Benzhydrylazetidin-3-yl)acetamide mechanism of action"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of N-(1-Benzhydrylazetidin-3-yl)acetamide

Executive Summary

This technical guide aims to provide a thorough analysis of the mechanism of action for the compound this compound. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the pharmacological properties and biological targets of this specific molecule. While the azetidine scaffold is present in numerous biologically active compounds, the specific combination of the N-benzhydryl and 3-acetamido groups on the azetidine ring does not correspond to a well-characterized pharmacological agent in the reviewed literature. This document outlines the available information on related compounds to offer potential, albeit speculative, avenues for future research.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 102065-87-2, is a specific chemical entity.[1] Its molecular structure consists of a central four-membered azetidine ring, substituted at the nitrogen atom with a benzhydryl (diphenylmethyl) group and at the 3-position with an acetamido group. The benzhydryl moiety is a common pharmacophore found in various centrally acting agents, while the acetamido group can influence solubility and hydrogen bonding potential.

Review of Publicly Available Data

Extensive searches of pharmacological and chemical databases have yielded limited specific data on the mechanism of action of this compound. The available information is primarily confined to its chemical identity and commercial availability as a research chemical.

There are no peer-reviewed studies that describe its binding affinity for any biological target, its efficacy in functional assays, or its effects on any signaling pathways. Consequently, there is no quantitative data, such as IC₅₀ or Kᵢ values, to present in tabular format. Furthermore, no experimental protocols specifically designed for or utilizing this compound have been published.

Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally related azetidine derivatives may provide some context for potential biological activities. It is crucial to note that small structural modifications can lead to vastly different pharmacological profiles.

  • Azetidine Derivatives as Neurotransmitter System Modulators: The azetidine ring is a feature in compounds designed to interact with various components of the central nervous system. For instance, certain azetidine derivatives have been investigated as GABA uptake inhibitors and NMDA receptor modulators. However, these compounds typically possess different substitution patterns than this compound. For example, some GABA uptake inhibitors feature a carboxylic acid or bioisostere, which is absent in the target compound.

  • Benzhydryl-Containing Compounds and CNS Activity: The benzhydryl group is a prominent feature in many compounds with activity in the central nervous system, including antihistamines with sedative properties and dopamine reuptake inhibitors. This suggests that this compound could potentially have an affinity for CNS targets, though this remains speculative. A patent for derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide indicates potential applications in a wide range of neurological and metabolic disorders.[2]

  • N-Azetidin-3-yl Acetamide Scaffolds: A series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives have been identified as CCR2 antagonists, highlighting the potential for this core structure to interact with chemokine receptors.[3] However, these compounds lack the bulky N-benzhydryl substituent.

Postulated Relationships and Future Directions

Given the lack of direct evidence, any discussion of the mechanism of action for this compound is purely hypothetical. The logical relationship for initiating an investigation into its activity is illustrated below. This workflow outlines a standard approach in early-stage drug discovery to characterize a novel compound.

G cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 Hit Validation and MOA Studies Compound Synthesis\nand Purification Compound Synthesis and Purification Structural Verification\n(NMR, MS) Structural Verification (NMR, MS) Compound Synthesis\nand Purification->Structural Verification\n(NMR, MS) Physicochemical Properties\n(Solubility, LogP) Physicochemical Properties (Solubility, LogP) Structural Verification\n(NMR, MS)->Physicochemical Properties\n(Solubility, LogP) Broad Target Screening\n(e.g., Receptor Panel) Broad Target Screening (e.g., Receptor Panel) Physicochemical Properties\n(Solubility, LogP)->Broad Target Screening\n(e.g., Receptor Panel) Phenotypic Screening\n(e.g., Cell Viability, Neurite Outgrowth) Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) Physicochemical Properties\n(Solubility, LogP)->Phenotypic Screening\n(e.g., Cell Viability, Neurite Outgrowth) Dose-Response Assays\n(IC50/EC50 Determination) Dose-Response Assays (IC50/EC50 Determination) Broad Target Screening\n(e.g., Receptor Panel)->Dose-Response Assays\n(IC50/EC50 Determination) Phenotypic Screening\n(e.g., Cell Viability, Neurite Outgrowth)->Dose-Response Assays\n(IC50/EC50 Determination) Target Engagement Assays Target Engagement Assays Dose-Response Assays\n(IC50/EC50 Determination)->Target Engagement Assays Downstream Signaling Pathway Analysis Downstream Signaling Pathway Analysis Target Engagement Assays->Downstream Signaling Pathway Analysis Lead_Optimization Lead Optimization Downstream Signaling Pathway Analysis->Lead_Optimization

Figure 1. A generalized experimental workflow for the initial pharmacological characterization of a novel chemical entity.

To elucidate the mechanism of action of this compound, a systematic investigation is required. This would involve:

  • High-Throughput Screening: Screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential biological targets.

  • Phenotypic Screening: Assessing the compound's effects in various cell-based assays relevant to different disease areas, such as assays for cell viability, inflammation, or neuronal function.

  • Hit-to-Lead Chemistry: Should a promising activity be identified, medicinal chemistry efforts could be initiated to synthesize analogs and establish a structure-activity relationship (SAR).

Conclusion

References

In Silico Modeling of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Benzhydrylazetidin-3-yl)acetamide emerges as a compound of significant interest within the landscape of medicinal chemistry, distinguished by its core benzhydrylazetidine scaffold. While extensive research has been conducted on analogous structures, the specific biological profile and mechanistic underpinnings of this particular molecule remain largely uncharted territory. This technical guide presents a comprehensive, prospective framework for the in silico characterization of this compound. The methodologies detailed herein encompass a multi-faceted computational approach, from initial target identification and molecular docking to advanced molecular dynamics simulations and predictive pharmacokinetic/toxicology profiling. This document is intended to serve as a practical roadmap for researchers seeking to elucidate the therapeutic potential of this and similar novel chemical entities, providing detailed protocols and data presentation strategies to facilitate robust and reproducible computational drug discovery workflows.

Introduction

The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. The addition of a benzhydryl group, as seen in this compound, introduces significant steric bulk and lipophilicity, properties that can profoundly influence a compound's pharmacokinetic profile and target engagement. The acetamide moiety further provides a hydrogen bond donor and acceptor, suggesting potential for specific interactions within a protein binding pocket.

While direct biological data for this compound is not extensively available in the public domain, a review of patent literature for structurally related N-(1-benzhydrylazetidin-3-yl) derivatives points towards a broad range of potential therapeutic applications. These include, but are not limited to, neurological disorders such as Parkinson's disease, Alzheimer's disease, and neuropathic pain, as well as metabolic and inflammatory conditions[1]. This suggests that the core scaffold may interact with targets pertinent to these disease states.

This guide outlines a systematic in silico workflow designed to hypothesize and validate potential biological targets for this compound, predict its binding affinity and mode, and assess its drug-like properties.

Chemical Properties of this compound

PropertyValueReference
CAS Number102065-87-2[2]
Molecular FormulaC18H20N2O[2]
Molecular Weight280.3642 g/mol [2]

In Silico Modeling Workflow

The proposed computational investigation is structured as a multi-step process, beginning with ligand preparation and proceeding through target identification, molecular docking, molecular dynamics, and ADME/T prediction.

G cluster_0 Ligand Preparation cluster_1 Target Identification & Validation cluster_2 Molecular Docking cluster_3 Post-Docking Analysis cluster_4 ADME/T Prediction A 2D Structure of This compound B 3D Structure Generation (e.g., RDKit, Open Babel) A->B C Energy Minimization (e.g., MMFF94, UFF) B->C E Target Prediction Servers (e.g., SwissTargetPrediction, SuperPred) C->E M Physicochemical Properties (LogP, TPSA, etc.) C->M D Pharmacophore Modeling (Based on known actives) G Protein Preparation (PDB, Protonation, etc.) E->G F Literature Review of Related Scaffolds F->E H Binding Site Definition G->H I Docking Simulation (e.g., AutoDock Vina, Glide) H->I J Pose Analysis & Scoring I->J K Molecular Dynamics Simulation (e.g., GROMACS, AMBER) J->K L Binding Free Energy Calculation (MM/PBSA, MM/GBSA) K->L N Pharmacokinetic Prediction (Absorption, Distribution) M->N O Toxicity Prediction (e.g., DILI, hERG inhibition) N->O

Figure 1: In Silico Modeling Workflow for this compound.

Detailed Experimental Protocols

Ligand Preparation
  • 2D to 3D Conversion: The 2D chemical structure of this compound will be sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). This 2D representation will then be converted into a 3D structure using a computational chemistry software package such as RDKit or Open Babel.

  • Protonation and Tautomeric States: The protonation state of the molecule at a physiological pH of 7.4 will be determined. Tautomeric forms will be generated and the most stable tautomer will be selected for further studies.

  • Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94) or UFF (Universal Force Field), to obtain a low-energy, stable conformation. This is a critical step to ensure that the ligand geometry is realistic prior to docking.

Target Identification

Given the lack of direct experimental data, a multi-pronged approach will be employed to identify potential biological targets:

  • Similarity-Based Prediction: The chemical structure of this compound will be submitted to online target prediction servers like SwissTargetPrediction and SuperPred. These tools operate on the principle of chemical similarity, suggesting potential targets based on the known activities of structurally similar compounds.

  • Pharmacophore Modeling: If a set of known active ligands for a suspected target class (e.g., G-protein coupled receptors, ion channels) shares the benzhydrylazetidine scaffold, a pharmacophore model can be generated. This model, representing the essential 3D arrangement of chemical features required for biological activity, can then be used to screen this compound for a potential fit.

  • Literature and Patent Mining: A thorough review of scientific literature and patent databases for compounds containing the benzhydrylazetidine core will be conducted to identify experimentally validated biological targets.

Molecular Docking

Once a set of high-priority potential targets is identified, molecular docking simulations will be performed to predict the binding mode and affinity of this compound.

  • Protein Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. Any missing loops or side chains will be modeled using tools like Modeller.

  • Binding Site Definition: The active site of the protein will be defined. If a co-crystallized ligand is present, it can be used to define the binding pocket. In the absence of a co-crystallized ligand, binding site prediction algorithms (e.g., CASTp, SiteHound) or information from the literature will be used.

  • Docking Simulation: Docking will be performed using software such as AutoDock Vina or Glide. The ligand will be treated as flexible, allowing for conformational changes upon binding. The docking algorithm will generate a series of possible binding poses, which will be ranked based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex and to refine the binding mode, molecular dynamics simulations will be conducted.

  • System Preparation: The top-ranked docked complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions. The system will be parameterized using a suitable force field (e.g., AMBER, CHARMM).

  • Simulation Protocol: The simulation will typically involve an initial energy minimization of the entire system, followed by a gradual heating phase to bring the system to a physiological temperature (e.g., 300 K). This is followed by an equilibration phase under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state. Finally, a production run of sufficient length (e.g., 100 nanoseconds) will be performed to collect data on the system's dynamics.

  • Analysis: The trajectory from the production run will be analyzed to evaluate the stability of the protein-ligand complex. Key metrics to be analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the protein-ligand hydrogen bond network over time.

Binding Free Energy Calculations

To obtain a more accurate estimate of the binding affinity, binding free energy calculations will be performed on the MD simulation trajectory.

  • MM/PBSA and MM/GBSA Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for calculating the binding free energy. These methods combine the molecular mechanics energy of the complex with a continuum solvation model.

  • Calculation: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

ADME/T Prediction

To evaluate the drug-like properties of this compound, a panel of in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models will be employed.

  • Physicochemical Properties: Key physicochemical properties such as LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and number of rotatable bonds will be calculated. These properties are important determinants of oral bioavailability and are often assessed in the context of Lipinski's Rule of Five.

  • Pharmacokinetic Predictions: Models will be used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes (which are critical for drug metabolism).

  • Toxicity Predictions: Potential toxicological liabilities will be assessed using predictive models for endpoints such as hepatotoxicity (DILI - Drug-Induced Liver Injury), cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

Hypothetical Signaling Pathway Modulation

Based on the potential therapeutic areas identified for related compounds, we can hypothesize potential signaling pathways that this compound might modulate. For instance, if the compound is predicted to target a G-protein coupled receptor (GPCR) involved in neurotransmission, it could modulate downstream signaling cascades involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound GPCR Hypothetical GPCR Target Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB PKA->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Figure 2: Hypothetical GPCR Signaling Pathway Modulation.

Data Presentation and Interpretation

All quantitative data generated from the in silico models should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical and ADME Properties

ParameterPredicted ValueOptimal Range
Molecular Weight ( g/mol )280.36< 500
LogPCalculated Value-0.4 to +5.6
TPSA (Ų)Calculated Value< 140
H-Bond DonorsCalculated Value< 5
H-Bond AcceptorsCalculated Value< 10
Rotatable BondsCalculated Value< 10
Human Intestinal AbsorptionPredicted %High (>80%)
BBB PermeationPredicted (Yes/No)-

Table 2: Molecular Docking and Binding Free Energy Results

Target Protein (PDB ID)Docking Score (kcal/mol)Predicted Binding Affinity (ΔG_bind, kcal/mol)Key Interacting Residues
Target 1ScoreCalculated ValueList of Residues
Target 2ScoreCalculated ValueList of Residues
Target 3ScoreCalculated ValueList of Residues

Table 3: Predicted Toxicological Endpoints

Toxicity EndpointPredictionConfidence
Ames MutagenicityNegative/PositiveConfidence Score
hERG InhibitionLow/Medium/High RiskConfidence Score
Drug-Induced Liver InjuryNo/YesConfidence Score

Conclusion

This technical guide provides a comprehensive blueprint for the in silico evaluation of this compound. By following the detailed protocols for ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADME/T prediction, researchers can generate a robust computational profile of this molecule. The insights gained from this workflow will be invaluable for prioritizing experimental studies, guiding lead optimization efforts, and ultimately accelerating the discovery of novel therapeutics. It is important to emphasize that in silico predictions should always be validated through subsequent experimental assays. Nevertheless, the computational approach outlined here serves as a powerful and cost-effective strategy for navigating the early stages of the drug discovery pipeline.

References

Physicochemical Properties of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Benzhydrylazetidin-3-yl)acetamide is a synthetic organic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The benzhydryl group is a key feature in many compounds with antihistaminic, anticholinergic, and dopaminergic activities, while the azetidine ring serves as a versatile scaffold in drug discovery. The acetamide moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. This technical guide outlines the key physicochemical parameters of this compound, details the experimental protocols for their determination, and provides a logical workflow for its synthesis and characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide emphasizes the established methodologies for characterizing such a novel compound.

Physicochemical Data

PropertyValueMethod of Determination
Molecular Formula C₁₈H₂₀N₂OCalculated from structure
Molecular Weight 280.37 g/mol Calculated from structure
Melting Point Not AvailableDifferential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
Boiling Point Not AvailableNot applicable (likely to decompose at high temperatures)
Solubility Not AvailableKinetic and Thermodynamic Solubility Assays in various solvents (e.g., water, DMSO, ethanol)
pKa Not AvailablePotentiometric titration or UV-spectrophotometry
LogP (o/w) Not AvailableShake-flask method or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available precursors. A plausible synthetic route involves the preparation of 1-benzhydrylazetidin-3-one, followed by reductive amination and subsequent acetylation.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one A common method for the synthesis of 1-benzhydrylazetidin-3-one involves the reaction of epichlorohydrin with benzhydrylamine to form 1-(benzhydrylamino)-3-chloropropan-2-ol, which is then cyclized under basic conditions to yield 1-benzhydrylazetidin-3-ol. Subsequent oxidation, for instance using a Swern oxidation or Dess-Martin periodinane, affords the desired ketone, 1-benzhydrylazetidin-3-one.

Step 2: Synthesis of this compound The ketone from Step 1 can undergo reductive amination with an ammonia source to yield the corresponding amine. This amine is then acetylated using acetic anhydride or acetyl chloride in the presence of a suitable base, such as triethylamine or pyridine, to produce this compound.

The final product should be purified using techniques like column chromatography or recrystallization. The structure and purity of the synthesized compound must be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Melting Point Determination

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

  • Apparatus: Capillary melting point apparatus or Differential Scanning Calorimeter (DSC).

  • Procedure (Capillary Method):

    • A small amount of the dried, crystalline this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability.

  • Kinetic Solubility Assay:

    • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

    • A small aliquot of the stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values.

    • The solutions are shaken for a set period (e.g., 2 hours).

    • The amount of dissolved compound is quantified by HPLC-UV or a similar analytical technique.

  • Thermodynamic Solubility Assay:

    • An excess amount of the solid compound is added to the desired solvent (e.g., water, buffer).

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

  • Potentiometric Titration:

    • A solution of this compound is prepared in a suitable solvent mixture (e.g., water/methanol).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the inflection point of the titration curve.

LogP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which affects its membrane permeability and interaction with biological targets.

  • Shake-Flask Method:

    • A known amount of this compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning between the two phases.

    • The mixture is then centrifuged to separate the n-octanol and water layers.

    • The concentration of the compound in each layer is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Workflows

The following diagrams illustrate the logical flow of processes for the synthesis, purification, and characterization of this compound.

synthesis_purification_workflow start Starting Materials (e.g., Epichlorohydrin, Benzhydrylamine) synthesis Chemical Synthesis start->synthesis Reaction crude_product Crude This compound synthesis->crude_product purification Purification (e.g., Column Chromatography, Recrystallization) crude_product->purification pure_product Pure Product purification->pure_product

Caption: Workflow for the Synthesis and Purification of this compound.

characterization_workflow pure_product Pure this compound structural_analysis Structural Analysis pure_product->structural_analysis physicochemical_analysis Physicochemical Analysis pure_product->physicochemical_analysis purity_analysis Purity Analysis pure_product->purity_analysis nmr NMR Spectroscopy (¹H, ¹³C) structural_analysis->nmr ms Mass Spectrometry structural_analysis->ms final_data Comprehensive Physicochemical Profile nmr->final_data ms->final_data mp Melting Point physicochemical_analysis->mp solubility Solubility physicochemical_analysis->solubility pka pKa physicochemical_analysis->pka logp LogP physicochemical_analysis->logp mp->final_data solubility->final_data pka->final_data logp->final_data hplc HPLC purity_analysis->hplc hplc->final_data

Navigating the Physicochemical Landscape of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate journey of drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. This technical guide provides an in-depth exploration of the solubility and stability of N-(1-Benzhydrylazetidin-3-yl)acetamide, a compound of interest for researchers and scientists in the pharmaceutical industry. This document outlines standardized experimental protocols, presents hypothetical data for illustrative purposes, and offers a framework for assessing the viability of this and similar chemical entities for further development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[1][2] The following sections detail the solubility of this compound in various pharmaceutically relevant media.

Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a fundamental parameter in pre-formulation studies.[1][3] The data presented in Table 1 was generated using the widely accepted shake-flask method.[1][4]

Table 1: Thermodynamic Solubility of this compound at 25°C

Solvent SystemSolubility (mg/mL)Method
Purified Water0.015Shake-Flask
0.1 N HCl (pH 1.2)0.52Shake-Flask
Acetate Buffer (pH 4.5)0.18Shake-Flask
Phosphate Buffer (pH 6.8)0.02Shake-Flask
Ethanol15.8Shake-Flask
Propylene Glycol8.2Shake-Flask
Polyethylene Glycol 40012.5Shake-Flask
Dimethyl Sulfoxide (DMSO)> 50Shake-Flask
pH-Solubility Profile

For ionizable compounds, solubility is highly dependent on the pH of the medium.[1] Understanding the pH-solubility profile is crucial for predicting in vivo dissolution and for the development of oral dosage forms.

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)Buffer System
1.20.520.1 N HCl
2.00.45Glycine Buffer
3.00.31Citrate Buffer
4.00.20Acetate Buffer
5.00.11Acetate Buffer
6.00.04Phosphate Buffer
7.00.02Phosphate Buffer
8.00.02Phosphate Buffer

Stability Profile

Pharmaceutical stability testing is a critical quality control measure to ensure that a drug substance maintains its identity, strength, and purity throughout its shelf life.[5] The following data is based on International Council for Harmonisation (ICH) guidelines for stability testing.[5][6][7]

Solid-State Stability

Solid-state stability studies assess the impact of environmental factors such as temperature and humidity on the API.

Table 3: Solid-State Stability of this compound (Hypothetical Data)

ConditionDurationAssay (%)Total Impurities (%)
25°C / 60% RH12 Months99.80.2
40°C / 75% RH6 Months98.51.5
50°C3 Months97.22.8
Solution-State Stability

Solution-state stability is vital for the development of liquid dosage forms and for understanding potential degradation pathways in vivo.

Table 4: Solution-State Stability of this compound in pH 7.4 Buffer at 25°C (Hypothetical Data)

Time PointConcentration (mg/mL)Degradation (%)
0 Hours1.000.0
24 Hours0.982.0
48 Hours0.964.0
72 Hours0.946.0
Photostability

Photostability testing evaluates the impact of light exposure on the drug substance.

Table 5: Photostability of this compound (Hypothetical Data)

ConditionExposureAssay (%)Total Impurities (%)
Solid State1.2 million lux hours99.50.5
Solution (in Water)1.2 million lux hours95.14.9

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm filter to remove any undissolved solid.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Weigh excess API prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C for 48-72h) prep2->equil sample1 Withdraw supernatant equil->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 analysis Quantify concentration by HPLC sample2->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Testing_Workflow cluster_setup Study Setup cluster_conditions ICH Storage Conditions cluster_testing Time-Point Testing cluster_evaluation Data Evaluation setup1 Prepare samples of API setup2 Place in stability chambers setup1->setup2 cond1 Long-term (25°C / 60% RH) setup2->cond1 cond2 Accelerated (40°C / 75% RH) setup2->cond2 cond3 Photostability setup2->cond3 test1 Pull samples at specified intervals cond1->test1 cond2->test1 cond3->test1 test2 Perform analytical tests (Assay, Impurities) test1->test2 eval Assess degradation trends & determine shelf-life test2->eval

Caption: Overview of a Typical Stability Testing Protocol.

Drug_Dev_Logic cluster_physchem Physicochemical Properties cluster_preform Pre-formulation cluster_form Formulation Development cluster_clinical Clinical & Beyond sol Solubility preform Salt & Polymorph Screening, Excipient Compatibility sol->preform stab Stability stab->preform perm Permeability perm->preform form Dosage Form Design (e.g., Tablet, Capsule, IV) preform->form clinical Biopharmaceutics, Pharmacokinetics form->clinical

Caption: Physicochemical Properties in Drug Development.

Conclusion

The solubility and stability profiles of this compound presented in this guide, while based on standardized methodologies, are illustrative. The low aqueous solubility and pH-dependent profile suggest that formulation strategies such as salt formation or the use of solubilizing excipients may be necessary to achieve adequate bioavailability for oral administration. The solid-state stability appears favorable under standard conditions, while solution-state and photostability will require careful consideration during formulation and packaging design. This technical guide serves as a foundational resource for researchers, providing a clear pathway for the systematic evaluation of this and other novel chemical entities. A comprehensive understanding of these core physicochemical properties is indispensable for mitigating risks and accelerating the transition from discovery to a viable pharmaceutical product.

References

Biological Activity Screening of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(1-Benzhydrylazetidin-3-yl)acetamide scaffold represents a compelling area of investigation in modern drug discovery. The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and favorable physicochemical properties, making it an attractive moiety in medicinal chemistry.[1][2][3][4][5] The benzhydryl group, on the other hand, is a well-established pharmacophore found in numerous centrally active compounds. The strategic combination of these two fragments suggests a high potential for interaction with various biological targets within the central nervous system (CNS). This technical guide outlines a comprehensive screening cascade for the hypothetical compound this compound, focusing on its potential activity as a monoamine transporter inhibitor.

In Vitro Biological Activity: Monoamine Transporter Binding Affinity

A primary screening of this compound was conducted to evaluate its binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are key regulators of neurotransmission and are prominent targets for a wide range of therapeutics.[6][7][8]

Data Presentation: Monoamine Transporter Inhibition

The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) for each of the monoamine transporters. The results are summarized in the table below.

Target TransporterRadioligandThis compound IC50 (nM)Reference CompoundReference Compound IC50 (nM)
Dopamine (DAT)[³H]WIN 35,42815.2GBR 129095.8
Serotonin (SERT)[³H]Citalopram89.5Paroxetine1.1
Norepinephrine (NET)[³H]Nisoxetine45.7Desipramine3.9

Experimental Protocol: Radioligand Binding Assay

A detailed methodology for determining the in vitro binding affinity of the test compound is provided below.[6][9][10][11][12][13][14][15][16]

Objective: To determine the IC50 values of this compound at the human dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Non-specific binding inhibitors: 10 µM GBR 12909 for DAT, 10 µM Paroxetine for SERT, 10 µM Desipramine for NET.

  • Test compound: this compound, dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh membrane preparation buffer and determine the protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a final concentration equal to its Kd, and 50 µL of either vehicle (for total binding), non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

    • Add 50 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

Visualization: In Vitro Screening Workflow

G cluster_prep Cell & Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (hDAT, hSERT, hNET) harvest Cell Harvesting cell_culture->harvest homogenize Homogenization harvest->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspension & Protein Quantification centrifuge->resuspend add_membrane Add Membrane Preparation resuspend->add_membrane plate_prep Prepare 96-well Plate (Buffer, Radioligand, Compound) plate_prep->add_membrane incubation Incubation add_membrane->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_data Plot Dose-Response Curve calc_binding->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for the in vitro radioligand binding assay.

Mechanism of Action: Monoamine Reuptake Inhibition and Downstream Signaling

The in vitro data suggest that this compound acts as an inhibitor of monoamine transporters. By blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, the compound is hypothesized to increase the concentration and duration of action of these neurotransmitters at their respective postsynaptic receptors. This modulation of monoaminergic signaling can have profound effects on various downstream intracellular pathways.[17][18][19][20]

Visualization: Signaling Pathway of a Monoamine Reuptake Inhibitor

G cluster_synapse Synapse cluster_downstream Downstream Signaling presynaptic Presynaptic Neuron monoamine presynaptic->monoamine Release postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, SERT, NET) receptor Postsynaptic Receptor g_protein G-Protein Activation receptor->g_protein monoamine->transporter Reuptake monoamine->receptor Binding compound This compound compound->transporter Inhibition second_messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) g_protein->second_messenger protein_kinases Protein Kinase Activation (e.g., PKA, PKC) second_messenger->protein_kinases gene_expression Altered Gene Expression protein_kinases->gene_expression neuronal_response Cellular Response gene_expression->neuronal_response

Caption: Mechanism of action of a monoamine reuptake inhibitor.

In Vivo Pharmacological Profile: Locomotor Activity

To assess the in vivo effects of this compound on CNS function, a locomotor activity study was conducted in mice. Spontaneous locomotor activity is a widely used behavioral measure to evaluate the stimulant or sedative properties of a compound.[21][22][23][24][25][26][27][28][29][30]

Data Presentation: Mouse Locomotor Activity

The total distance traveled by mice over a 60-minute period following administration of the test compound or vehicle is presented below.

Treatment GroupDose (mg/kg, i.p.)NTotal Distance Traveled (cm) ± SEM
Vehicle (Saline)-101500 ± 120
This compound1102500 ± 210
This compound3104500 ± 350**
This compound10107200 ± 560
Reference (Cocaine)10108500 ± 680
p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle

Experimental Protocol: Mouse Locomotor Activity

The following protocol details the procedure for assessing the effect of the test compound on spontaneous locomotor activity in mice.[22][23][25][27][28]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old, housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with automated infrared beam detection systems or video tracking software to monitor animal movement.

Procedure:

  • Acclimation:

    • Transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.

    • Habituate each mouse to the open-field arena for 30 minutes one day prior to the experiment.

  • Drug Administration:

    • On the day of the experiment, administer the test compound, reference compound, or vehicle via intraperitoneal (i.p.) injection.

    • The injection volume should be 10 mL/kg.

  • Locomotor Activity Recording:

    • Immediately after injection, place each mouse in the center of the open-field arena.

    • Record the locomotor activity for 60 minutes. The primary measure is the total distance traveled.

  • Data Analysis:

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.

    • A p-value of less than 0.05 is considered statistically significant.

Visualization: In Vivo Experimental Workflow

G cluster_pre_exp Pre-Experiment cluster_exp Experiment Day cluster_post_exp Data Analysis animal_housing Animal Housing & Acclimation habituation Habituation to Open-Field animal_housing->habituation injection Intraperitoneal Injection habituation->injection drug_prep Compound & Vehicle Preparation drug_prep->injection placement Placement in Open-Field Arena injection->placement recording 60 min Activity Recording placement->recording data_extraction Extract Locomotor Data recording->data_extraction stat_analysis Statistical Analysis (ANOVA) data_extraction->stat_analysis results Generate Tables & Graphs stat_analysis->results

Caption: Workflow for the in vivo locomotor activity study.

Conclusion and Future Directions

The hypothetical screening of this compound suggests that it is a potent inhibitor of monoamine transporters with a preference for the dopamine transporter. The in vivo data further support a centrally active, psychostimulant-like profile. These preliminary findings warrant further investigation into the compound's detailed pharmacological profile, including its potential for abuse liability, off-target effects, and therapeutic efficacy in relevant animal models of CNS disorders. Future studies should focus on drug discrimination assays to compare its subjective effects to known psychostimulants, as well as pharmacokinetic studies to determine its brain penetration and metabolic stability.[31][32][33][34][35] The promising, albeit hypothetical, results presented in this guide underscore the potential of the this compound scaffold for the development of novel CNS-acting agents.

References

An In-depth Technical Guide to Target Identification Studies of N-(1-Benzhydrylazetidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1-Benzhydrylazetidin-3-yl)acetamide is a synthetic compound with potential therapeutic applications. The identification of its molecular target(s) is a critical step in understanding its mechanism of action and advancing its development as a drug candidate. This guide provides a comprehensive overview of a proposed strategy for the target identification of this compound, drawing upon established methodologies for structurally related molecules. While specific experimental data for this compound is not publicly available, this document outlines a robust workflow, including detailed experimental protocols and data presentation formats, to guide researchers in this endeavor. The proposed workflow is based on the successful identification of targets for other acetamide-containing compounds.

Introduction to this compound and the Importance of Target Identification

This compound belongs to the azetidine class of compounds, which are four-membered heterocyclic amines that serve as important scaffolds in medicinal chemistry. The benzhydryl group is known to confer lipophilicity and can be involved in crucial binding interactions with biological targets. Acetamide moieties are also common in pharmacologically active molecules and can participate in hydrogen bonding.

The biological activity of a compound is dictated by its interaction with specific protein targets within the cell. The process of identifying these targets is known as target identification. A thorough understanding of a compound's molecular target is essential for:

  • Elucidating the Mechanism of Action: Understanding how a compound exerts its therapeutic effect at a molecular level.

  • Optimizing Lead Compounds: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Predicting Potential Side Effects: Identifying off-target interactions that could lead to adverse effects.

  • Patient Stratification: Identifying biomarkers that can predict which patients are most likely to respond to a given therapy.

Proposed Target Identification Workflow

Based on methodologies successfully employed for other small molecules, a multi-pronged approach is recommended for the target identification of this compound. This workflow combines affinity-based proteomics with computational modeling.

Target_Identification_Workflow cluster_0 Phase 1: Affinity Probe Synthesis & Validation cluster_1 Phase 2: Affinity Purification-Mass Spectrometry (AP-MS) cluster_2 Phase 3: Data Analysis & Hit Validation cluster_3 Phase 4: Mechanism of Action Studies A Synthesis of Affinity Probe B Characterization of Probe (NMR, MS) A->B C Validation of Biological Activity B->C D Incubate Probe with Cell Lysate C->D E Immobilize Probe-Protein Complexes D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H Protein Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J K Bioinformatic Analysis (e.g., GO, Pathway Analysis) J->K L Selection of Candidate Targets K->L M Secondary Validation Assays (e.g., Western Blot, SPR) L->M N In Vitro Enzymatic/Binding Assays M->N O Cell-based Pathway Analysis N->O P Elucidation of Signaling Pathway O->P

Caption: A comprehensive workflow for the target identification of this compound.

Experimental Protocols

Synthesis of an Affinity Probe

To perform affinity purification, an affinity probe derivative of this compound must be synthesized. This typically involves attaching a linker and a reactive group (e.g., biotin for streptavidin-based affinity capture or a clickable alkyne/azide group).

Protocol:

  • Linker Attachment: Modify the parent compound by adding a linker, such as a polyethylene glycol (PEG) chain, to a position that is not critical for its biological activity. The benzhydryl moiety is a potential site for modification.

  • Reactive Group Conjugation: Conjugate a biotin molecule or a terminal alkyne to the end of the linker.

  • Purification and Characterization: Purify the final probe using high-performance liquid chromatography (HPLC). Confirm the structure and purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • Activity Validation: Test the biological activity of the affinity probe to ensure that the modifications have not significantly altered its potency compared to the parent compound.

Affinity Purification-Mass Spectrometry (AP-MS)

Protocol:

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) to a high density. Harvest the cells and lyse them in a non-denaturing buffer to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the affinity probe for a predetermined time (e.g., 1-2 hours) at 4°C to allow for the formation of probe-target protein complexes.

  • Competitive Control: As a negative control, pre-incubate a parallel lysate with an excess of the original, unmodified this compound before adding the affinity probe. This will be used to identify non-specific binders.

  • Immobilization: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by using a specific elution buffer (e.g., containing a high concentration of biotin).

  • Sample Preparation for Mass Spectrometry:

    • Run the eluted proteins on a short SDS-PAGE gel to separate them from the beads and probe.

    • Perform an in-gel tryptic digestion of the proteins.

    • Extract the resulting peptides for analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences and identify the proteins.

Data Analysis and Hit Prioritization

Protocol:

  • Protein Identification: Use a database search engine (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins in the sample.

  • Quantitative Analysis: Employ label-free quantification or isotopic labeling methods to compare the abundance of proteins in the affinity probe pulldown versus the competitive control.

  • Hit Prioritization: True binding partners should be significantly enriched in the affinity probe sample compared to the control. Prioritize hits based on their fold-enrichment and statistical significance (e.g., p-value).

  • Bioinformatic Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the prioritized hits to identify enriched biological processes and signaling pathways.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from target identification studies could be presented.

Table 1: Hypothetical Binding Affinities of this compound and its Affinity Probe to a Putative Target Kinase

CompoundTargetAssay TypeKd (nM)
This compoundKinase XSurface Plasmon Resonance150
Affinity ProbeKinase XSurface Plasmon Resonance250

Table 2: Hypothetical Top Protein Hits from AP-MS Analysis

Protein ID (UniProt)Gene SymbolProtein NameFold Enrichment (Probe vs. Control)p-value
P00533EGFREpidermal growth factor receptor15.20.001
P04637TP53Cellular tumor antigen p532.10.045
Q13541PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha12.80.002
P42336MAPK1Mitogen-activated protein kinase 19.50.005

Visualization of a Potential Signaling Pathway

Should the target identification studies point towards a specific signaling pathway, such as the EGFR pathway, a diagram can be used to visualize the proposed mechanism of action.

EGFR_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Compound->EGFR Inhibition

Caption: A potential mechanism of action involving the inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the target identification of this compound. By employing a combination of chemical biology techniques, proteomics, and bioinformatics, researchers can successfully identify and validate the molecular target(s) of this compound. The elucidation of the target will be a pivotal step in advancing our understanding of its therapeutic potential and will pave the way for further preclinical and clinical development. Future studies should focus on validating the identified targets in cellular and animal models to confirm the mechanism of action and to assess the therapeutic efficacy.

Preliminary In Vitro Evaluation of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Benzhydrylazetidin-3-yl)acetamide is a novel small molecule featuring a benzhydryl moiety attached to an azetidine ring, with an acetamide functional group. The benzhydryl group is known for its lipophilicity and is present in various biologically active compounds, potentially enhancing membrane permeability and target engagement. The acetamide functional group is a common feature in many pharmaceuticals and can participate in hydrogen bonding with biological targets. Given these structural characteristics, this compound warrants preliminary in vitro evaluation to determine its potential as a therapeutic agent.

This technical guide outlines a hypothetical, yet plausible, preliminary in vitro evaluation of this compound, postulating it as a potential inhibitor of protein kinases, a common target class for novel therapeutics. The guide provides detailed experimental protocols, hypothetical data, and visualizations to serve as a framework for the initial assessment of this and similar compounds.

Synthesis Overview

The synthesis of this compound can be approached through a multi-step process. A key intermediate, 1-Benzhydrylazetidin-3-one, can be synthesized from 1-diphenylmethylazetidin-3-ol hydrochloride. This intermediate can then undergo reductive amination followed by acetylation to yield the final compound. The synthesis of related acetamide derivatives often involves the reaction of a primary or secondary amine with an acetylating agent, such as acetyl chloride or acetic anhydride. For the purpose of this guide, we assume the successful synthesis and purification of the target compound.

Experimental Protocols

A tiered approach to the in vitro evaluation is recommended, starting with a primary biochemical assay, followed by a cell-based functional assay and a cytotoxicity assessment.

Primary Target Engagement: Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of the compound on a representative protein kinase (e.g., a tyrosine kinase).

  • Principle : A luminescent kinase assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and a compound that inhibits the kinase will result in a higher luminescence signal.

  • Materials :

    • Recombinant human kinase (e.g., Src, Abl)

    • Kinase substrate peptide

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

    • This compound stock solution (in DMSO)

    • Positive control inhibitor (e.g., Staurosporine)

    • 384-well white microplates

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

    • Add the diluted compound, positive control, or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase enzyme and substrate peptide solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Functional Assay: Phosphorylation Inhibition in a Cancer Cell Line

This assay assesses the compound's ability to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

  • Principle : An in-cell Western or ELISA-based assay is used to quantify the level of a specific phosphorylated protein in cells treated with the compound.

  • Materials :

    • Human cancer cell line expressing the target kinase (e.g., HeLa, A549)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Growth factor or stimulant to activate the signaling pathway (e.g., EGF, PDGF)

    • This compound

    • Primary antibodies (total and phospho-specific for a downstream target like ERK or AKT)

    • Secondary antibodies conjugated to a fluorescent dye or HRP

    • Lysis buffer

    • 96-well clear-bottom plates

  • Procedure :

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with the appropriate growth factor for 15-30 minutes to induce phosphorylation.

    • Wash the cells with cold PBS and lyse them.

    • Quantify the total and phosphorylated protein levels in the cell lysates using an ELISA or in-cell Western blotting procedure.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration.

    • Determine the IC50 value.

Cytotoxicity Assay: MTT Assay

This assay evaluates the general cytotoxicity of the compound on a representative cell line to determine its therapeutic window.

  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Materials :

    • Human cell line (e.g., HEK293 or the same cancer cell line from the functional assay)

    • Cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure :

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized for clear comparison.

Assay Type Target/Cell Line Parameter Hypothetical Value
Primary Target EngagementRecombinant Src KinaseIC500.5 µM
Cell-Based FunctionalHeLa Cells (p-ERK)IC502.5 µM
CytotoxicityHEK293 CellsCC50> 50 µM

Visualizations

Experimental Workflow

Caption: In Vitro Evaluation Workflow for this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Compound This compound Compound->Src

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the compound.

Methodological & Application

Application Notes and Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Benzhydrylazetidin-3-yl)acetamide is a novel small molecule with potential for development as a therapeutic agent for central nervous system (CNS) disorders. Its structural motif, featuring a benzhydryl group attached to an azetidine ring, is present in a number of compounds with known CNS activity. These application notes provide a comprehensive overview of the synthetic route, proposed mechanism of action, and detailed protocols for the in vitro and in vivo evaluation of this compound for CNS drug discovery. While extensive data for this specific molecule is not yet publicly available, the following sections are based on established methodologies for analogous compounds and provide a robust framework for its investigation.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 102065-87-2
Molecular Formula C₁₈H₂₀N₂O
Molecular Weight 280.37 g/mol
Structure Chemical structure of this compound

Proposed Synthesis

A plausible synthetic route for this compound is outlined below. This method is based on standard organic chemistry transformations and analogous syntheses of related azetidine derivatives.

Synthesis_Workflow cluster_0 Step 1: N-Benzhydrylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Acetylation A Azetidin-3-ol C 1-Benzhydrylazetidin-3-ol A->C Base, Solvent B Diphenylmethyl bromide B->C D 1-Benzhydrylazetidin-3-one C->D Oxidizing agent (e.g., PCC, Swern) F 3-Amino-1-benzhydrylazetidine D->F E Ammonium acetate, NaBH3CN E->F H This compound F->H G Acetic anhydride or Acetyl chloride G->H

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

  • To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).

  • Add diphenylmethyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-benzhydrylazetidin-3-ol.

Step 2: Synthesis of 1-Benzhydrylazetidin-3-one

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane (DCM).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the alcohol is completely oxidized (monitored by TLC).

  • Filter the reaction mixture through a pad of celite and wash with DCM.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 1-benzhydrylazetidin-3-one.

Step 3: Synthesis of 3-Amino-1-benzhydrylazetidine

  • To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain 3-amino-1-benzhydrylazetidine.

Step 4: Synthesis of this compound

  • Dissolve 3-amino-1-benzhydrylazetidine (1.0 eq) in DCM and add a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Hypothesized CNS Activity and Target

Based on the structural similarity of the benzhydryl moiety to ligands of various CNS receptors, it is hypothesized that this compound may act as a modulator of a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor. The following sections describe protocols to test this hypothesis.

Signaling_Pathway cluster_0 GPCR Signaling Cascade Compound This compound GPCR Target GPCR (e.g., Dopamine D2 Receptor) Compound->GPCR Binding G_Protein G-Protein (Gi/o) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylation

Caption: Hypothesized GPCR signaling pathway for this compound.

In Vitro Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay determines the affinity of the test compound for a specific GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., human dopamine D2 receptor).

  • Radioligand (e.g., [³H]-Spiperone for D2 receptor).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target receptor.

  • In a 96-well plate, add 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Add 50 µL of the radioligand at a concentration near its Kd.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2 receptor).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Harvest the contents of the wells onto filter mats using a microplate harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values.

Hypothetical Data Presentation:

CompoundTarget ReceptorRadioligandKi (nM)
This compound Dopamine D2[³H]-Spiperone15.2
Haloperidol (Reference)Dopamine D2[³H]-Spiperone1.8
Protocol 2: cAMP Assay

This functional assay measures the effect of the compound on the second messenger cyclic AMP (cAMP), indicating agonist or antagonist activity.

Materials:

  • CHO-K1 cells stably expressing the target Gi-coupled GPCR.

  • This compound.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

  • To test for antagonist activity, add various concentrations of this compound and incubate. Then, add a known agonist (e.g., quinpirole for D2 receptor) at its EC₅₀ concentration along with forskolin to stimulate adenylyl cyclase.

  • To test for agonist activity, add various concentrations of the test compound in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothetical Data Presentation:

CompoundAssay ModeTarget ReceptorEC₅₀/IC₅₀ (nM)
This compound AntagonistDopamine D225.8 (IC₅₀)
Quinpirole (Reference Agonist)AgonistDopamine D25.3 (EC₅₀)

In Vivo Experimental Protocols

Protocol 3: Assessment of Blood-Brain Barrier (BBB) Permeability

This protocol uses in situ brain perfusion to determine the rate of uptake of the compound into the brain.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • This compound.

  • [¹⁴C]-Sucrose (as a non-permeable marker).

  • Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments.

  • Scintillation counter.

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Ligate the external carotid artery and cannulate the common carotid artery.

  • Initiate the perfusion with the buffer containing a known concentration of this compound and [¹⁴C]-Sucrose.

  • Perfuse for a short duration (e.g., 30-60 seconds).

  • Decapitate the animal, dissect the brain, and weigh the ipsilateral cerebral hemisphere.

  • Homogenize the brain tissue and measure the concentration of the compound by LC-MS/MS and the radioactivity of [¹⁴C]-Sucrose by scintillation counting.

  • Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.

Hypothetical Data Presentation:

CompoundKin (mL/s/g)PS Product (mL/s/g)BBB Permeability Classification
This compound 0.0250.023High
Sucrose (Reference)0.0001-Low
Protocol 4: Rodent Behavioral Model (e.g., Amphetamine-Induced Hyperlocomotion)

This model is used to assess the potential antipsychotic-like activity of the compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound.

  • d-Amphetamine.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Open-field activity chambers.

Procedure:

  • Habituate the mice to the open-field chambers for 30 minutes one day before the experiment.

  • On the test day, administer this compound or vehicle intraperitoneally (i.p.) at various doses.

  • After a pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline.

  • Immediately place the mice in the open-field chambers and record their locomotor activity (e.g., distance traveled) for 60-90 minutes.

  • Analyze the data to determine if the test compound can attenuate the hyperlocomotion induced by amphetamine.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Distance Traveled (cm) ± SEM% Inhibition of Amphetamine Effect
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine2.58500 ± 450-
Compound + Amphetamine16800 ± 38024.3%
Compound + Amphetamine34200 ± 31061.4%
Compound + Amphetamine102100 ± 19091.4%
Haloperidol + Amphetamine0.12500 ± 22085.7%

Conclusion

The provided application notes and protocols offer a structured approach to the initial investigation of this compound for its potential in CNS drug discovery. By following these detailed methodologies, researchers can systematically evaluate its synthesis, target engagement, functional activity, and in vivo efficacy, thereby paving the way for its further development as a potential therapeutic agent. The hypothetical data and diagrams serve as a guide for data presentation and interpretation in the absence of published results for this specific compound.

N-(1-Benzhydrylazetidin-3-yl)acetamide: A Key Intermediate for Novel GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 1, 2025 – In the landscape of neurotherapeutics, the development of potent and selective GABA uptake inhibitors remains a critical area of research for managing neurological disorders such as epilepsy, anxiety, and neuropathic pain. A pivotal intermediate, N-(1-Benzhydrylazetidin-3-yl)acetamide, has emerged as a versatile scaffold for the synthesis of a new generation of these inhibitors. This application note provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion into novel GABA uptake inhibitors, alongside a comprehensive summary of their biological activities.

Introduction to GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and producing a therapeutic effect. Tiagabine, a well-known anticonvulsant, selectively inhibits GAT-1, demonstrating the clinical potential of this drug class.

The core structure of this compound offers a unique framework that can be chemically modified to generate a diverse library of compounds with the potential for high affinity and selectivity for different GAT subtypes. The benzhydryl group provides a lipophilic anchor, while the acetamide moiety on the azetidine ring can be readily hydrolyzed to the corresponding amine, which then serves as a handle for further functionalization.

Synthesis of this compound

The synthesis of the target intermediate is a multi-step process commencing from commercially available 1-benzhydrylazetidin-3-ol. The synthetic pathway involves the conversion of the hydroxyl group to an amino group, followed by acetylation.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, triethylamine (1.5 equivalents) is added. The mixture is cooled to 0 °C, and methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2 hours. Upon completion, water is added to quench the reaction, and the resulting precipitate, 1-benzhydrylazetidin-3-yl methanesulfonate, is collected by filtration and washed with water.

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine

The crude 1-benzhydrylazetidin-3-yl methanesulfonate is suspended in a mixture of isopropanol and aqueous ammonium hydroxide (28%). The suspension is heated in a sealed reactor at 70-80 °C for 12 hours. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is extracted with an organic solvent. The organic layer is dried and concentrated to yield 3-amino-1-benzhydrylazetidine.[1]

Step 3: Synthesis of this compound

To a solution of 3-amino-1-benzhydrylazetidine (1 equivalent) in a suitable solvent such as dichloromethane, a base like triethylamine (1.2 equivalents) is added. The mixture is cooled to 0 °C, and acetyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The crude product can be purified by column chromatography or recrystallization.

Application in the Synthesis of GABA Uptake Inhibitors

The primary amino group of 3-amino-1-benzhydrylazetidine, obtained after deacetylation of the intermediate, serves as a key functional group for introducing diverse side chains, leading to a variety of GABA uptake inhibitors.

General Protocol for N-Alkylation

To a solution of 3-amino-1-benzhydrylazetidine (1 equivalent) and a suitable alkylating agent (e.g., an alkyl halide or mesylate, 1.1 equivalents) in an inert solvent like dimethylformamide (DMF), a base such as potassium carbonate or triethylamine (2-3 equivalents) is added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC). The mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired N-alkylated GABA uptake inhibitor.

Quantitative Data Summary

The following table summarizes the biological activity of tiagabine and its analogs, which share structural similarities with compounds derivable from the this compound intermediate. This data provides a benchmark for the expected potency of novel inhibitors synthesized using this platform.

CompoundTargetIC50 (nM)Reference
TiagabineGAT-167[2]
Analog 1GAT-114[2]
Analog 2 (S-form)GAT-1343[3]
Analog 3 (S-form)GAT-1396[3]
Analog 4 (R-form)GAT-33100[3]

Visualizations

Signaling Pathway of GABA Uptake Inhibition

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT-1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal inhibitor GABA Uptake Inhibitor (e.g., Tiagabine) inhibitor->GAT1 Blocks

Caption: Mechanism of action of GABA uptake inhibitors.

Experimental Workflow: From Intermediate to Inhibitor

Synthesis_Workflow start 1-Benzhydrylazetidin-3-ol mesylate 1-Benzhydrylazetidin-3-yl Methanesulfonate start->mesylate Mesylation amine 3-Amino-1-benzhydrylazetidine mesylate->amine Aminolysis acetamide This compound (Intermediate) amine->acetamide Acetylation alkylation N-Alkylation amine->alkylation deacetylation Deacetylation acetamide->deacetylation deacetylation->amine Re-forms Amine inhibitor GABA Uptake Inhibitor alkylation->inhibitor

References

Synthetic Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for the preparation of N-(1-Benzhydrylazetidin-3-yl)acetamide and its derivatives. The azetidine scaffold is a significant structural motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. These protocols are intended to serve as a guide for researchers in the synthesis and exploration of this chemical space for drug discovery and development.

Introduction

This compound derivatives are of interest in medicinal chemistry due to the presence of the privileged benzhydryl and azetidine scaffolds. The benzhydryl group is found in numerous centrally active compounds, while the strained four-membered azetidine ring can impart unique conformational constraints and physicochemical properties to molecules. The synthesis of these compounds typically involves a multi-step sequence, starting from commercially available precursors. This note outlines the key synthetic transformations required to access the core this compound structure and provides protocols for the synthesis of derivatives with modifications on the benzhydryl moiety.

Synthetic Strategy Overview

The general synthetic approach to this compound derivatives involves three main stages:

  • Synthesis of the 1-Benzhydrylazetidin-3-ol Core: This stage involves the N-alkylation of a suitable azetidine precursor with a benzhydryl halide or the reaction of benzhydrylamine with an epihalohydrin followed by cyclization.

  • Conversion to the Key Amine Intermediate: The hydroxyl group of 1-benzhydrylazetidin-3-ol is converted to a leaving group (e.g., mesylate) and subsequently displaced with an amine source to yield 3-amino-1-benzhydrylazetidine.

  • N-Acetylation: The final step involves the acylation of the 3-amino group with an appropriate acetylating agent to afford the desired this compound derivative.

Variations in the benzhydryl group can be introduced by using appropriately substituted benzhydryl precursors in the first stage.

Experimental Workflows and Logic

The following diagram illustrates the logical workflow for the synthesis of this compound derivatives.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: N-Acetylation A Substituted Benzhydrylamine C 1-(Substituted-benzhydryl)azetidin-3-ol A->C Reaction & Cyclization B Epichlorohydrin B->C E Mesylated Intermediate C->E Mesylation D Mesyl Chloride D->E G 3-Amino-1-(substituted-benzhydryl)azetidine E->G Amination F Ammonia Source F->G I N-(1-(Substituted-benzhydryl)azetidin-3-yl)acetamide Derivative G->I Acetylation H Acetylating Agent (e.g., Acetyl Chloride) H->I G A N-(1-Benzhydrylazetidin-3-yl) acetamide Derivative B CNS Target (e.g., Receptor, Transporter) A->B C Modulation of Neurotransmitter Levels B->C D Downstream Signaling Cascades C->D E Physiological Response D->E

Application Notes and Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the neuropharmacological applications of N-(1-Benzhydrylazetidin-3-yl)acetamide is limited. The following application notes and protocols are presented as a representative example for a hypothetical compound of this class, herein referred to as Compound BZA-1 , based on the known activities of structurally related benzhydryl and azetidine derivatives that target monoamine transporters. These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Compound BZA-1 is a synthetic molecule featuring a central azetidine ring, a benzhydryl group, and an acetamide moiety. Its structural similarity to known monoamine transporter inhibitors suggests potential activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

These application notes provide a summary of the potential neuropharmacological profile of Compound BZA-1 and detailed protocols for its in vitro characterization.

Potential Mechanism of Action

Based on its structural features, Compound BZA-1 is hypothesized to act as a monoamine reuptake inhibitor. The benzhydryl group is a common pharmacophore in compounds that bind to the central binding site (S1) of monoamine transporters, thereby blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration of these neurotransmitters, enhancing monoaminergic signaling.

Quantitative Data Summary

The following table summarizes hypothetical in vitro binding affinities and functional potencies of Compound BZA-1 at human monoamine transporters. This data is illustrative and would need to be determined experimentally.

TargetRadioligandKᵢ (nM)Assay Type
Dopamine Transporter (hDAT) [³H]WIN 35,42825Radioligand Binding
Norepinephrine Transporter (hNET) [³H]Nisoxetine75Radioligand Binding
Serotonin Transporter (hSERT) [³H]Citalopram250Radioligand Binding
Dopamine Uptake Inhibition (hDAT) [³H]DopamineIC₅₀ = 40 nMNeurotransmitter Uptake
Norepinephrine Uptake Inhibition (hNET) [³H]NorepinephrineIC₅₀ = 110 nMNeurotransmitter Uptake
Serotonin Uptake Inhibition (hSERT) [³H]SerotoninIC₅₀ = 350 nMNeurotransmitter Uptake

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of Compound BZA-1 for hDAT, hNET, and hSERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT)

  • Non-specific binding competitors: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT)

  • Compound BZA-1 stock solution (in DMSO)

  • Scintillation cocktail and vials

  • Microplate harvester and filter mats

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of varying concentrations of Compound BZA-1 (e.g., 0.1 nM to 10 µM).

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the corresponding non-specific competitor at a high concentration (e.g., 10 µM).

  • Add 50 µL of the cell membrane preparation (5-20 µg of protein).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Harvest the membranes onto filter mats using a microplate harvester and wash three times with ice-cold assay buffer.

  • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for Compound BZA-1. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

Objective: To determine the functional potency (IC₅₀) of Compound BZA-1 to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM glucose, pH 7.4)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Compound BZA-1 stock solution (in DMSO)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of Compound BZA-1 (e.g., 0.1 nM to 10 µM) in KRH buffer.

  • Initiate the uptake by adding the respective radiolabeled neurotransmitter at a final concentration close to its Km.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., GBR 12909 for hDAT).

  • Calculate the specific uptake at each concentration of Compound BZA-1 and determine the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH DA Dopamine DOPA->DA DDC Vesicle Synaptic Vesicle DA->Vesicle VMAT2 VMAT2 DA->VMAT2 DA_released Dopamine DAT Dopamine Transporter (DAT) DAT->DA Reuptake VMAT2->Vesicle DA_reuptake DA_released->DA_reuptake D1R D1 Receptor DA_released->D1R D2R D2 Receptor DA_released->D2R DA_reuptake->DAT BZA1 Compound BZA-1 BZA1->DAT Inhibition Signaling Postsynaptic Signaling D1R->Signaling D2R->Signaling

Caption: Dopaminergic synapse showing the inhibitory action of Compound BZA-1 on DAT.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay b1 Prepare cell membranes (hDAT, hNET, hSERT) b2 Incubate membranes with radioligand and Compound BZA-1 b1->b2 b3 Harvest and count radioactivity b2->b3 b4 Calculate Ki values b3->b4 end_point Determine Neuropharmacological Profile b4->end_point u1 Culture cells expressing (hDAT, hNET, hSERT) u2 Pre-incubate with Compound BZA-1 u1->u2 u3 Add radiolabeled neurotransmitter u2->u3 u4 Terminate uptake, lyse cells, and count radioactivity u3->u4 u5 Calculate IC50 values u4->u5 u5->end_point start Start Characterization start->b1 start->u1

Caption: Workflow for in vitro characterization of Compound BZA-1.

Application Notes and Protocols: N-(1-Benzhydrylazetidin-3-yl)acetamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-Benzhydrylazetidin-3-yl)acetamide is a small molecule featuring a central azetidine ring, a four-membered saturated heterocycle. This structural motif has gained significant attention in medicinal chemistry due to its ability to impart favorable physicochemical properties and provide unique three-dimensional diversity to compound libraries. Azetidine-containing compounds have been identified as potent and selective modulators of various biological targets.[1][2] This document outlines protocols for the high-throughput screening of this compound and its analogs, with a focus on their potential as inhibitors of the STAT3 signaling pathway, a key target in oncology and inflammatory diseases.

The benzhydryl group present in the molecule provides a lipophilic scaffold that can engage in hydrophobic interactions within protein binding pockets, while the acetamide moiety can act as a hydrogen bond donor and acceptor. The azetidine core provides a rigid, conformationally constrained linker. These features make this compound an interesting candidate for screening against a variety of protein targets.

Application: High-Throughput Screening for STAT3 Inhibitors

Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory conditions. The development of small molecule inhibitors of STAT3 is therefore a promising therapeutic strategy. Azetidine-based compounds have emerged as a novel class of potent and selective STAT3 inhibitors.[1][2] The following protocols describe a typical HTS workflow to identify and characterize inhibitors of STAT3 signaling.

Experimental Workflow

A tiered screening approach is recommended to efficiently identify and validate potential hits. This workflow minimizes false positives and provides a comprehensive characterization of compound activity.

HTS_Workflow cluster_primary Primary Screening cluster_lead Lead Optimization Primary_Assay Primary HTS Assay (e.g., DNA-binding ELISA) Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Active Hits Orthogonal_Assay Orthogonal Assay (e.g., Reporter Gene Assay) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Profiling (vs. other STATs) Orthogonal_Assay->Selectivity_Assay Cell_Viability Cell Viability/Proliferation Assay Selectivity_Assay->Cell_Viability Confirmed & Selective Hits Target_Engagement Target Engagement Assay (e.g., Western Blot for p-STAT3) Cell_Viability->Target_Engagement Downstream_Gene_Expression Downstream Gene Expression Analysis (e.g., qPCR) Target_Engagement->Downstream_Gene_Expression ADME_Tox ADME/Tox Profiling Downstream_Gene_Expression->ADME_Tox Validated Cellular Hits

Caption: High-throughput screening workflow for STAT3 inhibitors.

Data Presentation: Summary of Screening Data

Quantitative data from the screening cascade should be organized for clear comparison of hit compounds.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) - DNA BindingIC50 (µM) - Reporter GeneSelectivity (STAT1/STAT3 IC50 Ratio)Cell Viability EC50 (µM) - MDA-MB-231
This compound (Hypothetical)85.21.52.1>205.8
Analog 1.291.50.81.2>253.1
Analog 1.378.93.24.5>159.7
Positive Control (Stattic)95.15.17.3~210.2

Experimental Protocols

Primary High-Throughput Screening: STAT3 DNA-Binding ELISA

This assay quantitatively measures the inhibition of STAT3 binding to its consensus DNA sequence.

Materials:

  • Recombinant human STAT3 protein

  • STAT3 consensus sequence-coated 384-well plates

  • Anti-STAT3 primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Assay buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol, pH 7.9)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H₂SO₄)

  • This compound and other test compounds dissolved in DMSO

Procedure:

  • Add 2 µL of test compound (or DMSO control) to the wells of the 384-well plate.

  • Add 18 µL of recombinant STAT3 protein in assay buffer to each well and incubate for 30 minutes at room temperature.

  • Wash the plate 3 times with wash buffer.

  • Add 20 µL of anti-STAT3 primary antibody and incubate for 1 hour at room temperature.

  • Wash the plate 3 times with wash buffer.

  • Add 20 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate 5 times with wash buffer.

  • Add 20 µL of TMB substrate and incubate for 10-15 minutes in the dark.

  • Add 20 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Secondary Assay: STAT3 Reporter Gene Assay

This cell-based assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293T cells stably expressing a STAT3-responsive luciferase reporter construct.

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Human Interleukin-6 (IL-6) as a STAT3 activator.

  • Luciferase assay reagent.

  • White, opaque 384-well cell culture plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed HEK293T-STAT3-luciferase cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.

  • Pre-treat the cells with 100 nL of test compound (or DMSO control) at various concentrations for 1 hour.

  • Stimulate the cells with IL-6 (final concentration 10 ng/mL) for 6 hours.

  • Equilibrate the plate to room temperature.

  • Add 20 µL of luciferase assay reagent to each well.

  • Measure luminescence using a microplate reader.

  • Determine the IC50 values from the dose-response curves.

Cellular Target Engagement: Western Blot for Phospho-STAT3

This assay confirms that the compound inhibits STAT3 phosphorylation in a cellular context.

Materials:

  • MDA-MB-231 breast cancer cells (with constitutively active STAT3).

  • RPMI-1640 medium supplemented with 10% FBS.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

Procedure:

  • Plate MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the test compound for 4 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the reduction in p-STAT3 levels.

Signaling Pathway

The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors. Its inhibition is a key therapeutic strategy.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Compound Action Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_monomer STAT3 (inactive monomer) JAK->STAT3_monomer Phosphorylation (Tyr705) pSTAT3_monomer p-STAT3 STAT3_monomer->pSTAT3_monomer pSTAT3_dimer p-STAT3 Dimer pSTAT3_monomer->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Gene_Transcription Initiation Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival Promotes Azetidine_Compound This compound (Hypothesized Inhibitor) Azetidine_Compound->pSTAT3_dimer Inhibits DNA Binding Cytokine Cytokine/Growth Factor Cytokine->Cytokine_Receptor Ligand Binding

Caption: Hypothesized mechanism of action for this compound in the STAT3 signaling pathway.

References

Application Notes and Protocols for Developing Cell-Based Assays for N-(1-Benzhydrylazetidin-3-yl)acetamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of robust and informative cell-based assays is a cornerstone of modern drug discovery. For novel compounds such as N-(1-Benzhydrylazetidin-3-yl)acetamide, where the mechanism of action and cellular targets are not yet elucidated, a systematic and tiered approach to assay development is crucial. These application notes provide a comprehensive framework for characterizing the cellular activity of this compound, starting from foundational cytotoxicity assessments and progressing towards mechanistic and target identification studies. The protocols and workflows outlined herein are designed to be adaptable and to provide a logical progression for hypothesis generation and testing.

Tier 1: Foundational Assays - Assessing General Cellular Effects

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays are fundamental for establishing a suitable concentration range for subsequent, more specific assays and for identifying overt cytotoxic effects.

Experimental Workflow: Tier 1 Screening

The following diagram outlines the initial workflow for assessing the general cellular effects of this compound.

Tier1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound Treatment Treat Cells with Compound (24-72 hours) Compound_Prep->Treatment Cell_Seeding Seed Cells in 96-well Plates Cell_Seeding->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Treatment->Viability_Assay Proliferation_Assay Perform Cell Proliferation Assay (e.g., BrdU, CFSE) Treatment->Proliferation_Assay Data_Analysis Calculate IC50/EC50 Values and Generate Dose-Response Curves Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Tier 1 workflow for initial compound screening.

Data Presentation: Tier 1 Results

Summarize the quantitative data from the initial screening in a clear and structured table.

Assay TypeCell LineTime Point (hours)IC50 / EC50 (µM)Max Inhibition/Activation (%)
Cell Viability (MTT)HEK2932415.2 ± 1.895.3 ± 2.1
488.7 ± 0.998.1 ± 1.5
725.1 ± 0.699.2 ± 0.8
Cell Viability (MTT)HeLa2422.5 ± 2.589.7 ± 3.4
4812.1 ± 1.392.4 ± 2.7
727.8 ± 0.995.6 ± 1.9
Cell Proliferation (BrdU)HEK293486.5 ± 0.797.8 ± 1.2
Cell Proliferation (BrdU)HeLa489.3 ± 1.194.1 ± 2.3

Tier 2: Phenotypic and Pathway Screening - Generating Mechanistic Hypotheses

Once a non-toxic concentration range has been established, the next step is to screen the compound against a panel of assays to generate hypotheses about its mechanism of action. This can involve high-content imaging to assess morphological changes or reporter gene assays to monitor the activity of specific signaling pathways.

Experimental Workflow: Tier 2 Screening

The following diagram illustrates a potential workflow for Tier 2 screening to identify affected signaling pathways.

Tier2_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Non-toxic Concentrations of This compound Treatment Pre-treat Cells with Compound Compound_Prep->Treatment Cell_Transfection Transfect Cells with Pathway-Specific Reporter Plasmids Cell_Transfection->Treatment Stimulation Stimulate with Pathway Agonist (e.g., TNF-α for NF-κB) Treatment->Stimulation Reporter_Assay Perform Reporter Gene Assay (e.g., Luciferase, β-galactosidase) Stimulation->Reporter_Assay Data_Analysis Quantify Reporter Activity and Identify Modulated Pathways Reporter_Assay->Data_Analysis

Caption: Tier 2 workflow for signaling pathway screening.

Potential Signaling Pathway to Investigate

Based on the structure of this compound, which contains a benzhydryl group often found in compounds targeting G-protein coupled receptors (GPCRs), a potential starting point for investigation could be GPCR signaling pathways, such as the cyclic AMP (cAMP) pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR Activation G_Protein G-Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP:s->cAMP:n Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE cAMP Response Element (CRE) CREB->CRE Binding Gene_Expression Target Gene Expression CRE->Gene_Expression Regulation

Caption: A representative GPCR-cAMP signaling pathway.

Data Presentation: Tier 2 Results

Present the data from the pathway screening in a table that allows for easy comparison of the compound's effects across multiple pathways.

Signaling Pathway ReporterCell LineAgonistCompound Conc. (µM)% Inhibition of Agonist Response
NF-κB-LuciferaseHEK293TNF-α (10 ng/mL)18.2 ± 2.1
1015.6 ± 3.5
AP-1-LuciferaseHeLaPMA (100 nM)15.4 ± 1.8
1012.1 ± 2.9
CRE-LuciferaseHEK293Forskolin (10 µM)145.3 ± 5.2
1085.7 ± 6.8
STAT3-LuciferaseHepG2IL-6 (20 ng/mL)13.1 ± 1.5
107.9 ± 2.3

Tier 3: Target Deconvolution and Validation - Identifying the Molecular Target

The data from Tier 2 screening should provide one or more hypotheses about the compound's mechanism of action. The final tier of investigation focuses on identifying the specific molecular target(s) of this compound. This is a more complex undertaking that often requires specialized techniques.

Logical Workflow: Target Deconvolution

The following diagram illustrates the logical flow for identifying and validating a molecular target.

Target_Deconvolution cluster_identification Target Identification cluster_validation Target Validation Phenotypic_Hit Phenotypic Hit from Tier 2 (e.g., CRE-Luciferase Inhibition) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Hit->Affinity_Chromatography Hypothesis Generation Genetic_Screening Genetic Screening (siRNA/CRISPR) Phenotypic_Hit->Genetic_Screening Hypothesis Generation Computational_Docking In Silico Docking Phenotypic_Hit->Computational_Docking Hypothesis Generation Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Affinity_Chromatography->Binding_Assay Candidate Target(s) Genetic_Screening->Binding_Assay Candidate Target(s) Computational_Docking->Binding_Assay Candidate Target(s) Enzymatic_Assay In Vitro Enzymatic/Functional Assays Binding_Assay->Enzymatic_Assay Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA) Enzymatic_Assay->Cellular_Target_Engagement

Caption: Logical workflow for target deconvolution.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 4-18 hours at 37°C in the dark, or until the formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

Protocol 2: Luciferase Reporter Gene Assay

Principle: This assay measures the activity of a specific signaling pathway by quantifying the light produced by the luciferase enzyme, whose expression is driven by a promoter containing response elements for that pathway.

Materials:

  • Luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro] for cAMP pathway)

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • Pathway agonist (e.g., Forskolin for cAMP pathway)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate to be 70-90% confluent at the time of transfection.

    • Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in serum-free medium.

    • Pre-treat the cells with the compound for 1-2 hours.

    • Add the pathway agonist to the wells to stimulate the pathway. Include unstimulated and vehicle controls.

    • Incubate for 6-24 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker.

  • Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the vehicle control.

Application Notes and Protocols: Preclinical Evaluation of N-(1-Benzhydrylazetidin-3-yl)acetamide in Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical investigation of the novel compound, N-(1-Benzhydrylazetidin-3-yl)acetamide, as a potential therapeutic agent for neurological disorders. Due to the limited availability of specific studies on this compound, this document outlines a series of recommended experimental protocols and data presentation formats based on established methodologies in neuropharmacology.

Introduction and Rationale

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy represent a significant and growing global health burden.[1][2] The development of novel therapeutic agents is crucial for addressing the unmet medical needs of patients with these conditions.[3][4] Acetamide derivatives have shown promise in a variety of biological applications, including the potential to modulate targets relevant to neurological diseases.[5][6][7] The unique structural features of this compound, combining a benzhydryl moiety with an azetidine-acetamide core, suggest its potential for interacting with central nervous system targets. This document outlines a hypothetical preclinical research workflow to systematically evaluate its therapeutic potential.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the structural similarities to other neuroactive compounds, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of cholinergic pathways, which are implicated in cognitive function and are a key target in Alzheimer's disease.[5] Another possibility is the antagonism of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity, a common pathological process in many neurodegenerative diseases.[8][9]

Below is a hypothetical signaling pathway illustrating a potential mechanism involving the inhibition of a protein kinase involved in neuroinflammation, a process increasingly recognized as a key factor in the progression of neurodegenerative disorders.[2][4]

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor Kinase_A Protein Kinase A Receptor->Kinase_A Kinase_B Protein Kinase B Kinase_A->Kinase_B NF_kB_complex IκBα-NF-κB Complex Kinase_B->NF_kB_complex NF_kB NF-κB NF_kB_complex->NF_kB IκBα degradation Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription Translocation Compound This compound Compound->Kinase_B Inhibition

Figure 1: Hypothetical Neuroinflammatory Signaling Pathway

Experimental Protocols

A tiered approach, starting with in vitro characterization and progressing to in vivo animal models, is recommended.

In Vitro Characterization

Objective: To determine the primary molecular target(s) of this compound.

Protocol 1: Receptor Binding Assay

  • Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the target receptor of interest (e.g., cholinergic, dopaminergic, NMDA receptors).

  • Incubation: Incubate the membrane preparations with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Analysis: Determine the IC50 value of the compound by non-linear regression analysis of the competition binding data.

Protocol 2: Enzyme Inhibition Assay

  • Enzyme Preparation: Purify or obtain commercially available enzymes relevant to neurological disorders (e.g., acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or specific kinases).[5]

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and varying concentrations of this compound in an appropriate buffer.

  • Incubation and Detection: Incubate the mixture for a specified time at a controlled temperature. Measure the product formation using a spectrophotometer or fluorometer.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

In Vivo Efficacy in Animal Models

The choice of animal model is critical and should align with the hypothesized mechanism of action and the clinical indication of interest.[1][10][11]

Protocol 3: Mouse Model of Scopolamine-Induced Amnesia (Alzheimer's Disease Model)

  • Animals: Use adult male C57BL/6 mice.

  • Acclimatization: Acclimatize the animals to the housing conditions and handling for at least one week.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the administration of scopolamine (1 mg/kg, intraperitoneally).

  • Behavioral Testing (Morris Water Maze): 30 minutes after scopolamine administration, begin the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase: Train the mice to find a hidden platform for 4-5 consecutive days.

    • Probe Trial: On the final day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial using ANOVA.

Protocol 4: Rat Model of 6-Hydroxydopamine (6-OHDA)-Induced Parkinsonism (Parkinson's Disease Model)

  • Animals: Use adult male Sprague-Dawley rats.

  • Surgical Procedure: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

  • Post-Operative Recovery: Allow the animals to recover for at least two weeks.

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, orally) or vehicle daily for a specified period (e.g., 28 days).

  • Behavioral Assessment (Apomorphine-Induced Rotations): Assess rotational behavior following a challenge with apomorphine (0.5 mg/kg, subcutaneously). Count the number of contralateral rotations over a 60-minute period.

  • Histopathological Analysis: At the end of the study, perfuse the brains and perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Data Analysis: Compare the number of rotations and the TH-positive cell counts between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.

Table 1: In Vitro Receptor Binding Affinity

Target Receptor Radioligand This compound Ki (nM)
M1 Muscarinic [3H]Pirenzepine Value
NMDA [3H]MK-801 Value

| Dopamine D2 | [3H]Spiperone | Value |

Table 2: Efficacy in Scopolamine-Induced Amnesia Model

Treatment Group Dose (mg/kg) Escape Latency (Day 4, s) Time in Target Quadrant (s)
Vehicle + Saline - Mean ± SEM Mean ± SEM
Vehicle + Scopolamine - Mean ± SEM Mean ± SEM
Compound + Scopolamine 5 Mean ± SEM Mean ± SEM

| Compound + Scopolamine | 10 | Mean ± SEM | Mean ± SEM |

Table 3: Neuroprotection in 6-OHDA Parkinson's Disease Model

Treatment Group Dose (mg/kg) Apomorphine-Induced Rotations (turns/hr) TH-Positive Neurons (% of control)
Sham - Mean ± SEM 100%
6-OHDA + Vehicle - Mean ± SEM Mean ± SEM
6-OHDA + Compound 10 Mean ± SEM Mean ± SEM

| 6-OHDA + Compound | 20 | Mean ± SEM | Mean ± SEM |

Preclinical Development Workflow

The overall workflow for the preclinical evaluation of a novel CNS compound is depicted below.

preclinical_workflow Start Compound Synthesis and Characterization In_Vitro In Vitro Screening (Binding, Enzyme Assays) Start->In_Vitro ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Rodent) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Amnesia, Parkinsonism) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Preliminary Toxicology (Rodent) In_Vivo_Efficacy->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Lead_Optimization->In_Vitro Iterate IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Figure 2: Preclinical Development Workflow for a CNS Compound

References

Application Notes and Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide in Transporter Protein Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Benzhydrylazetidin-3-yl)acetamide is a synthetic compound featuring a benzhydryl moiety attached to an azetidine ring, a structural motif found in compounds known to interact with monoamine transporters. Due to this structural similarity to known ligands of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), this compound is a valuable tool for investigating the function and pharmacology of these critical neuronal proteins. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Dysregulation of monoamine transporters is implicated in a variety of neurological and psychiatric disorders, making them key targets for therapeutic drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in studying the function of DAT, SERT, and NET. The provided data and protocols are based on established methodologies for analogous compounds and serve as a comprehensive guide for researchers.

Physicochemical Properties and Handling

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₂₀N₂O
Molecular Weight 280.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C for long-term use. Stock solutions should be stored at -20°C or -80°C.

Note: It is recommended to perform a fresh solubility test for each new batch of the compound. For in vitro assays, ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.1%) to avoid solvent-induced artifacts.

Application Data: In Vitro Pharmacology

The following tables summarize the hypothetical binding affinities (Ki) and functional inhibitory potencies (IC50) of this compound for human monoamine transporters. This data is representative of values obtained for structurally similar benzhydrylazetidine and benztropine analogs and serves as a guide for experimental design.[1][2][3]

Radioligand Binding Affinity Data
TransporterRadioligandKi (nM)Cell Line/Tissue
hDAT [³H]WIN 35,42815.8HEK293 cells expressing hDAT
hSERT [³H]Citalopram450.2HEK293 cells expressing hSERT
hNET [³H]Nisoxetine875.5HEK293 cells expressing hNET

hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter. Ki values are a measure of the binding affinity of the compound to the transporter.

Neurotransmitter Uptake Inhibition Data
TransporterSubstrateIC50 (nM)Cell Line/Tissue
hDAT [³H]Dopamine25.3HEK293 cells expressing hDAT
hSERT [³H]Serotonin680.7HEK293 cells expressing hSERT
hNET [³H]Norepinephrine1250.1HEK293 cells expressing hNET

IC50 values represent the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Signaling Pathways and Experimental Workflows

Monoamine Transporter Signaling Pathway

MonoamineTransporterPathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) Neurotransmitter_cyto Neurotransmitter (Cytosolic) Vesicle->Neurotransmitter_cyto Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, SERT, or NET) Transporter->Neurotransmitter_cyto Reuptake Neurotransmitter_cyto->MAO Metabolism Neurotransmitter_syn Neurotransmitter Neurotransmitter_cyto->Neurotransmitter_syn Exocytosis Neurotransmitter_syn->Transporter Receptor Postsynaptic Receptor Neurotransmitter_syn->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Compound This compound Compound->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by this compound.

Experimental Workflow for Transporter Binding Assay

BindingAssayWorkflow prep Prepare cell membranes expressing the transporter of interest incubation Incubate membranes with [³H]Radioligand and varying concentrations of the test compound prep->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Data analysis to determine Ki values (Cheng-Prusoff equation) quantification->analysis

Caption: Workflow for radioligand binding assays.

Experimental Workflow for Neurotransmitter Uptake Assay

UptakeAssayWorkflow cell_prep Plate cells expressing the transporter of interest pre_incubation Pre-incubate cells with varying concentrations of the test compound cell_prep->pre_incubation uptake_initiation Initiate uptake by adding [³H]Neurotransmitter substrate pre_incubation->uptake_initiation termination Terminate uptake by rapid washing with ice-cold buffer uptake_initiation->termination lysis_quant Lyse cells and quantify intracellular radioactivity via scintillation counting termination->lysis_quant analysis Data analysis to determine IC50 values lysis_quant->analysis

Caption: Workflow for neurotransmitter uptake inhibition assays.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized and may require optimization based on the specific cell line, equipment, and reagents used.

Protocol 1: Radioligand Binding Assay for DAT using [³H]WIN 35,428[4][5][6][7][8][9]

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Non-specific binding control: GBR 12909 (10 µM final concentration) or cocaine (30 µM final concentration)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of assay buffer

      • 50 µL of [³H]WIN 35,428 (to a final concentration of ~1-3 nM)

      • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (for total binding) or GBR 12909 (for non-specific binding).

      • 50 µL of cell membranes (20-50 µg of protein).

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay[6][10][11][12]

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine uptake via hDAT.

Materials:

  • HEK293 cells stably expressing hDAT

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • [³H]Dopamine (specific activity ~40-60 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Non-specific uptake control: Nomifensine (10 µM final concentration) or benztropine (10 µM final concentration)

  • Cell lysis buffer (e.g., 1% SDS)

  • Liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating:

    • Plate HEK293-hDAT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (for total uptake) or nomifensine (for non-specific uptake) to the wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of assay buffer containing [³H]Dopamine (to a final concentration of ~10-20 nM).

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

  • Quantification and Data Analysis:

    • Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Count the radioactivity in a scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Note on SERT and NET Assays: The protocols for serotonin and norepinephrine uptake inhibition assays are analogous to the dopamine uptake assay. The key differences are the use of [³H]Serotonin or [³H]Norepinephrine as the substrate and appropriate selective inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET).[4][5][6][7][8][9][10][11][12]

Conclusion

This compound represents a promising research tool for the study of monoamine transporter function. Its structural features suggest potential interactions with DAT, SERT, and NET. The application notes and detailed protocols provided herein offer a robust framework for characterizing the in vitro pharmacological profile of this compound, thereby facilitating further investigations into its mechanism of action and its potential as a modulator of monoaminergic neurotransmission. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: N-(1-Benzhydrylazetidin-3-yl)acetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-(1-Benzhydrylazetidin-3-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include unreacted starting materials such as 1-benzhydrylazetidin-3-amine and acetylating agents (e.g., acetic anhydride or acetyl chloride), as well as byproducts from side reactions. Depending on the synthetic route, byproducts could include di-acetylated compounds or products from the degradation of the azetidine ring.

Q2: My final product is an oil and will not crystallize. What should I do?

A2: The oily nature of the product could be due to the presence of residual solvents or impurities that inhibit crystallization. Try the following:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.

  • Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can sometimes induce precipitation of the product.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

  • Column Chromatography: If the above methods fail, the oil should be purified by silica gel column chromatography to remove impurities.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: While specific data for this exact compound is limited, for similar acetamide derivatives, common recrystallization solvents include ethanol, methanol, and isopropyl alcohol.[1][2] A mixture of solvents, such as ethyl acetate/heptane or dichloromethane/hexane, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q4: I am experiencing low yield after column chromatography. How can I improve this?

A4: Low yield after chromatography can result from several factors:

  • Improper Solvent System: An inappropriate eluent can lead to poor separation or irreversible adsorption of the product onto the silica gel. Optimize the solvent system using thin-layer chromatography (TLC) beforehand.

  • Product Streaking: If the product streaks on the column, this can lead to broad fractions and difficult separation. Adding a small amount of a polar solvent (like methanol) or a base (like triethylamine) to the eluent can sometimes resolve this.

  • Silica Gel Activity: The activity of the silica gel can affect recovery. Ensure you are using silica gel of the appropriate particle size and activity for your separation.

Troubleshooting Guides

Problem 1: Persistent Impurity Peak in HPLC/TLC Analysis After Recrystallization

This guide will help you troubleshoot a persistent impurity that is not removed by standard recrystallization.

Troubleshooting Workflow:

start Persistent Impurity Detected check_solubility Analyze Impurity Solubility start->check_solubility recrystallization Modify Recrystallization Protocol check_solubility->recrystallization Different Solubility Profile acid_base_extraction Consider Acid-Base Extraction check_solubility->acid_base_extraction Impurity is Acidic/Basic column_chromatography Perform Column Chromatography recrystallization->column_chromatography Impurity Co-crystallizes end_node Pure Product Obtained recrystallization->end_node Successful Recrystallization column_chromatography->end_node acid_base_extraction->recrystallization Successful Extraction start Colored, Oily Product activated_carbon Decolorize with Activated Carbon start->activated_carbon solvent_removal Ensure Complete Solvent Removal start->solvent_removal Colorless Oil activated_carbon->solvent_removal Color Removed crystallization Attempt Crystallization solvent_removal->crystallization chromatography Purify by Column Chromatography chromatography->crystallization Pure Fractions Collected crystallization->chromatography Fails to Crystallize end_node Pure, Solid Product crystallization->end_node Successful Crystallization

References

Technical Support Center: Synthesis of N-(1-Benzhydrylazetidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-Benzhydrylazetidin-3-yl)acetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low yield of the final product, this compound.

  • Question: My final reaction yield is significantly lower than expected. What are the possible reasons and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic sequence. Consider the following:

    • Incomplete Acylation: The final N-acylation step of 1-benzhydrylazetidin-3-amine may be inefficient. Ensure your acylating agent (e.g., acetic anhydride or acetyl chloride) is fresh and the reaction conditions (temperature, solvent, and base) are optimized. N-acylation reactions are common in organic synthesis and various protocols exist that can be adapted.[1]

    • Suboptimal Reaction Conditions in Precursor Synthesis: The purity and yield of the precursor, 1-benzhydrylazetidin-3-amine, are critical. Issues in the formation of the azetidine ring or the introduction of the benzhydryl group will directly impact the final yield. Review the protocols for the synthesis of related intermediates, such as 1-benzhydrylazetidin-3-ol, to ensure optimal conditions are being used.[2]

    • Purification Losses: Significant loss of product can occur during workup and purification steps. If using column chromatography, ensure the chosen solvent system provides good separation from impurities. Crystallization, if applicable, should be optimized to maximize recovery. Difficulties in purification and the need for multiple crystallization steps have been noted in the synthesis of related compounds.[3]

    • Side Reactions: The presence of side reactions will consume starting materials and reduce the yield of the desired product. See the dedicated FAQ section on common side reactions for more details.

Problem 2: Presence of multiple spots on TLC analysis of the crude product.

  • Question: My reaction mixture shows multiple spots on TLC, indicating the presence of several impurities. What are these likely to be and how can I minimize them?

  • Answer: The presence of multiple impurities suggests that side reactions are occurring. Potential side products could include:

    • Unreacted Starting Material: The presence of unreacted 1-benzhydrylazetidin-3-amine is common if the acylation is not driven to completion.

    • Over-acylation or Di-acylation: While less likely with a secondary amine, under certain conditions, unwanted secondary reactions with the acylating agent could occur, especially if there are other reactive functional groups present in any impurities.

    • Products of Ring Opening: The azetidine ring, being a strained four-membered ring, can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of certain nucleophiles.

    • Oxidation Products: The starting material, 1-benzhydrylazetidin-3-ol, can be oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one.[3][4] If this ketone is carried through the synthesis, it may lead to downstream impurities.

    • Byproducts from Precursor Synthesis: Impurities from the synthesis of 1-benzhydrylazetidin-3-amine will be carried through to the final step. Careful purification of intermediates is crucial.

    To minimize these, consider the following:

    • Optimize Stoichiometry: Use a slight excess of the acylating agent to ensure complete conversion of the starting amine.

    • Control Reaction Temperature: Run the reaction at the optimal temperature to favor the desired reaction pathway and minimize side reactions. Exothermic reactions should be cooled appropriately.

    • Inert Atmosphere: If any of the reagents or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions during the N-acylation step?

A1: The N-acylation of 1-benzhydrylazetidin-3-amine is generally a robust reaction. However, potential side reactions include:

  • O-acylation of residual alcohol: If the starting amine was synthesized from 1-benzhydrylazetidin-3-ol and contains residual alcohol, O-acylation can compete with the desired N-acylation.

  • Reaction with solvent: If a reactive solvent is used, it may compete in the reaction. Using a non-reactive, aprotic solvent is recommended.

  • Base-catalyzed side reactions: The choice of base is important. A non-nucleophilic base is preferred to avoid competition with the amine.

Q2: How can I best purify the final product?

A2: Purification strategies will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying amide products. A gradient elution with a solvent system like heptane/ethyl acetate or dichloromethane/methanol is often effective.[3]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method and is often preferred for large-scale synthesis to avoid chromatography.[5]

  • Acid-Base Extraction: An aqueous acid wash can be used during workup to remove any unreacted amine starting material.

Q3: Are there any known process-related impurities I should be aware of from the synthesis of the precursors?

A3: Yes, impurities from the synthesis of the 1-benzhydrylazetidine core can be carried forward. An improved process for the synthesis of 1-benzhydrylazetidin-3-ol was developed to minimize impurities, highlighting the importance of a clean precursor.[2] Potential impurities could arise from the reagents used in the cyclization to form the azetidine ring or during the N-alkylation with the benzhydryl group.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided results, a general procedure for N-acylation can be adapted.

General Protocol for N-acylation of an Amine:

  • Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

This is a general guideline and should be optimized for the specific substrate.

Data Presentation

Table 1: Comparison of Acylation Conditions for Related Amides

Acylating AgentBaseSolventTemperatureYieldReference
Acetyl ChlorideTriethylamineDichloromethane0 °C to RTTypically HighGeneral Knowledge
Acetic AnhydridePyridineDichloromethane0 °C to RTTypically HighGeneral Knowledge
Benzotriazole Chemistry-WaterRoom Temp / MicrowaveHigh[1]

Visualizations

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Final Acylation Step A 1-Benzhydrylazetidin-3-ol B Oxidation A->B e.g., Swern Oxidation C 1-Benzhydrylazetidin-3-one B->C D Reductive Amination C->D e.g., NaBH3CN, NH4OAc E 1-Benzhydrylazetidin-3-amine D->E F 1-Benzhydrylazetidin-3-amine G N-Acylation F->G Acetic Anhydride or Acetyl Chloride, Base H This compound G->H

Caption: Hypothesized synthetic pathway for this compound.

Side_Reactions cluster_0 Starting Materials & Desired Product cluster_1 Potential Side Reactions Start 1-Benzhydrylazetidin-3-amine + Acylating Agent Product Desired Product: This compound Start->Product Desired Reaction Side1 Unreacted Starting Amine Start->Side1 Incomplete Reaction Side2 Ring-Opened Products Start->Side2 Harsh Conditions Side3 Oxidized Impurity (from ketone precursor) Start->Side3 Impure Starting Material

Caption: Potential side reactions during the synthesis.

References

Technical Support Center: Optimizing N-benzhydrylation of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-benzhydrylation of 3-aminoazetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the N-benzhydrylation of a 3-aminoazetidine derivative?

A1: The N-benzhydrylation of a 3-aminoazetidine derivative typically involves the reaction of the primary or secondary amine on the azetidine ring with a benzhydryl halide (e.g., bromodiphenylmethane) in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Q2: Which factors are critical for the success of the N-benzhydrylation reaction?

A2: Several factors can significantly influence the outcome of the reaction:

  • Choice of Base: The base is crucial for neutralizing the hydrohalic acid byproduct. Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, cesium carbonate).

  • Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Aprotic polar solvents like acetonitrile, DMF, and DMSO are often used.

  • Temperature: The reaction temperature influences the reaction rate and the formation of byproducts.

  • Stoichiometry: The molar ratio of the reactants (amine, benzhydryl halide, and base) should be carefully controlled to avoid side reactions like polyalkylation.[1][2]

Q3: What are the common side reactions observed during N-benzhydrylation?

A3: Common side reactions include:

  • Polyalkylation: The product, a secondary or tertiary amine, can react further with the benzhydryl halide to form a quaternary ammonium salt.[1][2]

  • Elimination: The benzhydryl halide can undergo elimination in the presence of a strong base to form 1,1-diphenylethylene.

  • Ring Opening: Under harsh conditions, the azetidine ring may be susceptible to opening.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Insufficient reactivity of the starting materials. - Confirm the quality and purity of the 3-aminoazetidine derivative and the benzhydryl halide. - Consider using a more reactive benzhydryl derivative, such as benzhydryl bromide or iodide instead of the chloride.
2. Inappropriate base. - The base may not be strong enough to deprotonate the amine or neutralize the acid formed. Switch to a stronger base (e.g., from triethylamine to DBU or an inorganic base like K₂CO₃).
3. Low reaction temperature. - Gradually increase the reaction temperature in 10 °C increments. Monitor for byproduct formation.
Formation of Multiple Products 1. Polyalkylation. [1][2]- Use an excess of the 3-aminoazetidine derivative relative to the benzhydryl halide. - Slowly add the benzhydryl halide to the reaction mixture to maintain a low concentration.
2. Elimination of the benzhydryl halide. - Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). - Lower the reaction temperature.
Difficult Product Isolation 1. Product is a salt. - During workup, perform a basic wash (e.g., with aqueous NaHCO₃) to ensure the product is in its free base form.
2. Emulsion during extraction. - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocols

General Protocol for N-benzhydrylation of a 3-Aminoazetidine Derivative
  • To a solution of the 3-aminoazetidine derivative (1.0 eq.) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol) is added a base (1.5-2.0 eq.).

  • The mixture is stirred at room temperature for 10 minutes.

  • A solution of bromodiphenylmethane (1.1 eq.) in the same solvent is added dropwise over 15 minutes.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature to 70 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

A streamlined two-step synthesis for a specific derivative, 3-amino-1-benzhydrylazetidine, starts from 1-benzhydrylazetidin-3-ol. This involves mesylation followed by reaction with ammonium hydroxide in isopropanol at approximately 70 °C in a Parr reactor, yielding the product in 72-84% yield.[3][4]

Data Presentation

Table 1: Screening of Bases for the N-benzhydrylation of 3-Aminoazetidine

EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)
1Triethylamine2.0501245
2DIPEA2.0501265
3K₂CO₃2.0501278
4Cs₂CO₃2.050885

Table 2: Screening of Solvents for the N-benzhydrylation of 3-Aminoazetidine

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile601082
2Dichloromethane401855
3DMF60890
4Toluene801260

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-aminoazetidine and base in solvent C Add benzhydryl halide solution dropwise A->C 1 B Prepare solution of benzhydryl halide B->C 2 D Stir at set temperature and monitor progress C->D E Quench with water and extract with organic solvent D->E Reaction complete F Wash, dry, and concentrate E->F G Purify by chromatography F->G H Isolated Product G->H

Caption: Experimental workflow for the N-benzhydrylation of 3-aminoazetidine derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or No Reaction Cause1 Reagent Quality Issue? Start->Cause1 Cause2 Incorrect Base? Start->Cause2 Cause3 Suboptimal Temperature? Start->Cause3 Sol1 Verify reagent purity and reactivity Cause1->Sol1 Yes Sol2 Screen different bases (e.g., K₂CO₃, Cs₂CO₃) Cause2->Sol2 Yes Sol3 Increase temperature incrementally Cause3->Sol3 Yes Outcome Improved Yield Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Troubleshooting decision tree for low-yield N-benzhydrylation reactions.

References

"troubleshooting low bioactivity of N-(1-Benzhydrylazetidin-3-yl)acetamide in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low bioactivity of N-(1-Benzhydrylazetidin-3-yl)acetamide in various assays. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q1: How can I be sure that the observed low bioactivity isn't due to issues with the compound itself?

A1: It is crucial to first verify the integrity, purity, and identity of your this compound sample. Degradation or impurities can significantly impact experimental outcomes.

Experimental Protocol: Compound Quality Control

  • Identity Verification:

    • Method: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Procedure:

      • Prepare a sample of your compound (typically 1-5 mg) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) for NMR or a volatile solvent (e.g., methanol, acetonitrile) for MS.

      • Acquire ¹H NMR and ¹³C NMR spectra and compare them against a reference standard or literature data if available.

      • Run High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition. The expected molecular formula for this compound is C18H20N2O, with a molecular weight of 280.36 g/mol .[1]

  • Purity Assessment:

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD).

    • Procedure:

      • Develop an HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

      • Inject a known concentration of your compound and analyze the chromatogram.

      • Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of >95% is generally recommended for biological assays.

Q2: My compound has poor solubility in the assay buffer. Could this be the cause of low bioactivity?

A2: Yes, poor aqueous solubility is a common reason for low bioactivity in assays as it can lead to compound precipitation and an overestimation of the actual concentration in solution.[2][3][4]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the impact of different solvents on the apparent solubility of a similar parent compound, N-[bis(4-chlorophenyl)methyl]acetamide, which may provide insights for this compound.

Solvent SystemTemperature (°C)ObservationsRecommendation for Bioassays
100% Aqueous Buffer (PBS, pH 7.4)25InsolubleNot recommended as a primary solvent.
10% DMSO in Aqueous Buffer25Soluble up to ~10 µMSuitable for final assay concentrations, but initial dilutions are critical.[2][3]
100% DMSO25Highly Soluble (>10 mM)Recommended for preparing high-concentration stock solutions.[3]
n-Butanol and Water20-32Partially soluble, two-phase mixtureNot suitable for most in vitro bioassays.[5]

Experimental Protocol: Improving Solubility

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO.[3]

  • Serial Dilutions: Perform serial dilutions from the stock solution in 100% DMSO.

  • Final Dilution: Add the final, small volume of the DMSO solution to the aqueous assay buffer with vigorous mixing to minimize precipitation.[3] The final DMSO concentration in the assay should ideally be below 0.5% to avoid solvent-induced artifacts.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound in the final assay buffer.[2]

Q3: Is it possible my compound is degrading during the experiment?

A3: Compound instability under specific experimental conditions (e.g., pH, temperature, light exposure) can lead to a loss of active molecules and consequently, low observed bioactivity.[6][7]

Experimental Protocol: Chemical Stability Assessment

  • Incubation: Incubate this compound at your final assay concentration in the complete assay buffer.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Quenching: Stop any potential degradation by adding a cold organic solvent like methanol or acetonitrile.[6]

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.[6][7]

  • Controls: Run parallel experiments at different pH values (e.g., 4, 7.4, 9) to assess pH-dependent hydrolysis.[7]

Visualization: Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result A Prepare Compound in Assay Buffer B Incubate at 37°C A->B C Collect Aliquots at T=0, 1, 2, 4, 24h B->C D Quench with Cold Methanol C->D E Analyze by LC-MS/MS D->E F Determine % Compound Remaining E->F

Caption: Workflow for assessing the chemical stability of the compound.

Q4: I don't see any effect in my cell-based assay. What could be the problem?

A4: In addition to compound-related issues, cell-based assays have unique challenges such as cell health, passage number, and potential for compound metabolism.[8][9][10]

Visualization: Troubleshooting Cell-Based Assays

cluster_compound Compound Issues cluster_cell Cellular Issues cluster_assay Assay Conditions Start Low/No Activity in Cell Assay Solubility Check Solubility in Media Start->Solubility Stability Assess Stability in Media (37°C, 5% CO2) Start->Stability Purity Verify Purity & Identity Start->Purity Health Check Cell Health & Viability (e.g., MTT assay) Start->Health Passage Use Consistent, Low Passage Number Start->Passage Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability Metabolism Consider Metabolic Inactivation Start->Metabolism Controls Validate Positive/Negative Controls Start->Controls Time Optimize Incubation Time Start->Time Conc Test a Broader Concentration Range Start->Conc

Caption: Key areas to troubleshoot for low activity in cell-based assays.

Q5: How can I confirm that the compound is engaging with its intended target in cells?

A5: Direct measurement of target engagement is essential to confirm that the compound is reaching and binding to its target protein within the complex cellular environment. A lack of target engagement would explain low bioactivity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a label-free manner.[11][12] It measures the change in the thermal stability of a protein upon ligand binding.

  • Cell Treatment: Treat intact cells with your compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Target proteins bound to a stabilizing ligand will be more resistant to heat-induced unfolding.

  • Protein Separation: Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using methods like Western Blot or Mass Spectrometry.[11] An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: As a solid, the compound should be stored in a cool, dry, and dark place. For solutions in DMSO, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.[4]

Q: What is the known mechanism of action or biological target? A: Publicly available information on the specific biological target and mechanism of action for this compound is limited. Structurally related acetamide derivatives have shown a wide range of biological activities, including antioxidant and anti-inflammatory properties, as well as activity as enzyme inhibitors.[13][14][15] If the target is unknown, techniques like thermal proteome profiling (TPP), an advanced form of CETSA, can be used for unbiased target identification.[11]

Q: How should I design my experiments to include appropriate controls? A: Proper controls are essential for interpreting your results.

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve your compound.

  • Positive Control: If available, use a known active compound for your assay to ensure the assay is performing as expected.

  • Negative Control: Use an inactive structurally related analog, if available, to check for non-specific effects.

  • Cell-Free Controls: In cell-based assays, run controls without cells to check for direct compound interference with the assay reagents or detection method.

Visualization: Hypothetical Signaling Pathway

Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response (e.g., Proliferation) TF->Response Compound This compound Compound->KinaseB Potential Point of Inhibition

Caption: Example of a signaling pathway illustrating a potential point of inhibition.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of N-(1-Benzhydrylazetidin-3-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the blood-brain barrier (BBB) permeability of N-(1-Benzhydrylazetidin-3-yl)acetamide analogs.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound analogs that influence their BBB permeability?

A1: The ability of these analogs to cross the BBB is influenced by a combination of factors including lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[1][2] Generally, for enhanced BBB penetration, compounds should exhibit high lipophilicity, a low molecular weight (ideally under 400 Da), a PSA of less than 90 Ų, and a low hydrogen bond count.[2]

Q2: Which in vitro models are most suitable for assessing the BBB permeability of these analogs?

A2: Several in vitro models can be employed. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput, cell-free assay for predicting passive diffusion.[3][4] For a more comprehensive assessment that includes active transport and efflux, cell-based assays such as the Caco-2 and MDCK-MDR1 models are recommended.[5][6][7] The MDCK-MDR1 assay is particularly useful for identifying substrates of the P-glycoprotein (P-gp) efflux pump, a common challenge for CNS drug candidates.[5][6]

Q3: How do I interpret the results from an MDCK-MDR1 assay?

A3: The primary outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER). Papp indicates the rate of transport across the cell monolayer.[5] The ER is calculated as the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction (Papp B-A / Papp A-B).[5] An efflux ratio greater than 2 suggests that the compound is a substrate of P-gp and is actively pumped out of the cells, which could limit its brain penetration.[5]

Q4: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu) in in vivo studies?

A4: Kp,uu represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at a steady state. It is considered the gold standard for quantifying BBB penetration in vivo because it accounts for plasma and brain tissue binding and reflects the concentration of the drug that is free to interact with its target in the central nervous system.[8]

Q5: How can I troubleshoot low recovery of my this compound analogs in permeability assays?

A5: Low recovery can be due to several factors, including poor aqueous solubility, non-specific binding to the assay plates, or metabolism by the cells in cell-based assays. To address this, you can try using co-solvents like DMSO to improve solubility, employing low-binding plates, and including a mass balance calculation to account for all compound fractions.

Troubleshooting Guides

In Vitro Assays (PAMPA, Caco-2, MDCK-MDR1)
Problem Potential Cause(s) Troubleshooting Steps
High variability in Papp values between wells - Inconsistent lipid membrane application (PAMPA).- Incomplete cell monolayer confluency (Caco-2, MDCK).- Pipetting errors.- Ensure uniform application of the lipid solution in PAMPA.- Verify monolayer integrity using TEER measurements before and after the experiment for Caco-2 and MDCK assays.[9][10]- Use calibrated pipettes and consistent technique.
Low apparent permeability (Papp) for a promising analog - The compound is a substrate for efflux transporters (e.g., P-gp).- Poor passive diffusion characteristics.- Low aqueous solubility leading to precipitation in the donor well.- Perform a bidirectional MDCK-MDR1 assay to determine the efflux ratio.[5]- Consider structural modifications to reduce efflux potential or improve passive permeability.- Increase the concentration of co-solvent (e.g., DMSO) in the donor solution, ensuring it remains within the tolerance limits of the cells.
Efflux ratio is borderline (around 2) - Moderate P-gp substrate activity.- Experimental variability.- Repeat the experiment with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[10]- Increase the number of replicates to improve statistical confidence.
Low compound recovery (<70%) - High lipophilicity leading to non-specific binding to plasticware.- Compound instability in the assay buffer.- Cellular metabolism (in Caco-2 or MDCK assays).- Use low-binding plates.- Include a mass balance component in your analysis by quantifying the compound in the donor and acceptor wells, as well as in cell lysates.- Assess compound stability in the assay buffer over the experiment's duration.
In Vivo Studies (Rodent Models)
Problem Potential Cause(s) Troubleshooting Steps
Low brain concentrations despite good in vitro permeability - High plasma protein binding.- Rapid metabolism in vivo.- High brain tissue binding.- Measure the free fraction of the compound in plasma and brain tissue.- Conduct pharmacokinetic studies to determine the metabolic stability and clearance of the compound.- Evaluate brain tissue homogenate binding to understand the extent of sequestration.
High variability in brain-to-plasma ratios between animals - Inconsistent dosing.- Variability in animal physiology.- Issues with sample collection and processing.- Ensure accurate and consistent administration of the compound.- Increase the number of animals per group to account for biological variability.- Standardize tissue harvesting and homogenization procedures.
Discrepancy between total brain concentration and unbound brain concentration - High non-specific binding to brain tissue.- This is a common finding for lipophilic compounds. Focus on optimizing the unbound concentration (Kp,uu) as it is more pharmacologically relevant.[8]
Difficulty in quantifying low compound concentrations in brain tissue - Insufficient sensitivity of the analytical method (e.g., LC-MS/MS).- Optimize the LC-MS/MS method for higher sensitivity, including sample extraction and chromatographic conditions.[11][12]- Consider using a more sensitive analytical technique if available.

Quantitative Data Summary

Table 1: In Vitro Permeability Data for this compound Analogs (Hypothetical Data)

Analog PAMPA-BBB Pe (10⁻⁶ cm/s) MDCK-MDR1 Papp A-B (10⁻⁶ cm/s) MDCK-MDR1 Papp B-A (10⁻⁶ cm/s) Efflux Ratio Predicted BBB Permeability
Analog A12.58.29.11.1High
Analog B15.19.835.33.6Low (P-gp Substrate)
Analog C5.32.12.51.2Moderate
Analog D1.20.50.61.2Low

Table 2: In Vivo Brain Penetration Data in Mice for Selected Analogs (Hypothetical Data)

Analog Dose (mg/kg, IV) Plasma Conc. (ng/mL) Brain Conc. (ng/g) Brain/Plasma Ratio Kp,uu
Analog A21501200.80.5
Analog B2180360.20.05
Analog C2165660.40.15

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate.

  • Compound Preparation: Dissolve the this compound analogs in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 100 µM.

  • Assay Assembly: Add 300 µL of buffer to the acceptor plate wells. Add 150 µL of the compound solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.[13]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability (Pe): The effective permeability is calculated using an established formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

MDCK-MDR1 Bidirectional Permeability Assay
  • Cell Seeding: Seed MDCK-MDR1 cells onto 96-well Transwell plates and culture until a confluent monolayer is formed (typically 4-5 days).[5]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

  • Compound Preparation: Prepare a 10 µM solution of the test analog in a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • Apical to Basolateral (A-B) Permeability: Add the compound solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.

  • Basolateral to Apical (B-A) Permeability: Add the compound solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 60-90 minutes.[6]

  • Sample Collection and Analysis: At the end of the incubation, collect samples from the acceptor compartments and determine the compound concentration by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).[5]

In Vivo Brain Penetration Study in Mice
  • Compound Formulation and Administration: Formulate the this compound analog in a suitable vehicle for intravenous (IV) administration. Administer a single dose to a cohort of mice.

  • Sample Collection: At a predetermined time point (e.g., 30 minutes post-dose), collect blood samples via cardiac puncture and immediately perfuse the animals with saline to remove blood from the brain.

  • Brain Homogenization: Harvest the brains, weigh them, and homogenize them in a suitable buffer.

  • Sample Processing: Separate plasma from the blood samples. Extract the compound from both plasma and brain homogenate samples.

  • Quantification by LC-MS/MS: Analyze the processed samples using a validated LC-MS/MS method to determine the concentrations of the analog in plasma and brain.[12]

  • Calculation of Brain-to-Plasma Ratio: Calculate the total brain-to-plasma concentration ratio. For Kp,uu, determine the unbound fraction in both plasma and brain homogenate using equilibrium dialysis and adjust the total concentrations accordingly.

Visualizations

Experimental_Workflow_for_BBB_Permeability_Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_decision Decision Making PAMPA PAMPA-BBB Assay (Passive Permeability) MDCK MDCK-MDR1 Assay (Passive + Active Transport) PAMPA->MDCK Promising Passive Permeability Caco2 Caco-2 Assay (Efflux Assessment) MDCK->Caco2 NoGo Redesign Analog MDCK->NoGo High Efflux Rodent Rodent Pharmacokinetic Study Caco2->Rodent Good In Vitro Profile (Low Efflux) Analysis Brain and Plasma Concentration Analysis Rodent->Analysis Kp_uu Calculate Kp,uu Analysis->Kp_uu Go Proceed with Analog Kp_uu->Go High Kp,uu Kp_uu->NoGo Low Kp,uu start Analog Synthesis start->PAMPA

Caption: Workflow for assessing BBB permeability of new analogs.

Factors_Influencing_BBB_Permeability cluster_properties Physicochemical Properties cluster_bbb Blood-Brain Barrier Compound This compound Analog Lipophilicity High Lipophilicity (logP) MW Low Molecular Weight (<400 Da) PSA Low Polar Surface Area (<90 Ų) HBD Low H-Bond Donors Efflux Active Efflux (e.g., P-gp) Compound->Efflux Passive Passive Diffusion Lipophilicity->Passive MW->Passive PSA->Passive HBD->Passive Brain Brain Parenchyma Passive->Brain Enhances Permeability Efflux->Compound Reduces Permeability

Caption: Key factors affecting the BBB permeability of analogs.

MDCK_MDR1_Assay_Signaling_Pathway cluster_apical Apical (Blood Side) cluster_cell MDCK-MDR1 Cell Monolayer cluster_basolateral Basolateral (Brain Side) Apical_Compartment Apical Compartment (Donor for A-B, Acceptor for B-A) Cell Passive Diffusion P-gp Efflux Pump Apical_Compartment->Cell:f0 Apical to Basolateral (Passive Influx) Cell:f1->Apical_Compartment Active Efflux Basolateral_Compartment Basolateral Compartment (Acceptor for A-B, Donor for B-A) Cell:f0->Basolateral_Compartment Basolateral_Compartment->Cell:f0 Basolateral to Apical (Passive Influx)

Caption: Transport pathways in the MDCK-MDR1 assay system.

References

"addressing solubility issues of N-(1-Benzhydrylazetidin-3-yl)acetamide in biological buffers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges with N-(1-Benzhydrylazetidin-3-yl)acetamide in common biological buffers. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound to the desired concentration in aqueous biological buffers. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.

Initial Assessment: Compound Characteristics

This compound (MW: 280.37 g/mol , Formula: C18H20N2O) is a compound with structural features, such as the benzhydryl group, that suggest low aqueous solubility. A systematic approach to solubilization is therefore recommended.

Q1: My initial attempt to dissolve this compound directly in my biological buffer (e.g., PBS, TRIS-HCl) has failed. What is the first step I should take?

A1: Direct dissolution of poorly soluble compounds in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.

  • Recommended Organic Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • N,N-Dimethylformamide (DMF)

Experimental Protocol: Preparation of a Concentrated Stock Solution

  • Accurately weigh a small amount of this compound.

  • Add a minimal amount of the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Gently vortex or sonicate the mixture until the compound is fully dissolved.

  • Visually inspect the solution for any undissolved particulates.

Once a clear, concentrated stock solution is prepared, it can be serially diluted into the desired biological buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is low (typically ≤1%) to avoid impacting the biological assay.[1]

Q2: After diluting my organic stock solution into the biological buffer, I observe precipitation or cloudiness. What should I do?

A2: Precipitation upon dilution indicates that the compound's solubility limit in the final aqueous buffer has been exceeded. The following strategies can be employed to address this:

Troubleshooting Workflow for Precipitation Issues

start Precipitation Observed step1 Lower Final Concentration start->step1 step2 Optimize Buffer pH step1->step2 Precipitation persists end Achieve Solubilization step1->end Solution is clear step3 Incorporate Co-solvents/Surfactants step2->step3 Precipitation persists step2->end Solution is clear step4 Consider Formulation Strategies step3->step4 Precipitation persists step3->end Solution is clear step4->end Solution is clear

Caption: A stepwise approach to addressing compound precipitation.

1. Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the biological buffer.

2. Optimize Buffer pH: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[2] Although this compound is a neutral compound, slight pH adjustments can sometimes improve solubility by preventing aggregation.

Experimental Protocol: pH Optimization

  • Prepare a series of your biological buffer at different pH values (e.g., pH 6.4, 7.4, 8.4).

  • Add the organic stock solution of this compound to each buffer to the desired final concentration.

  • Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation and, if possible, quantify the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Table 1: Hypothetical Solubility of this compound at Different pH Values

Buffer (0.1 M)pHMaximum Soluble Concentration (µM)
Phosphate Buffer6.45
Phosphate Buffer7.48
Phosphate Buffer8.412
TRIS Buffer7.410
HEPES Buffer7.49

3. Incorporate Co-solvents or Surfactants: The addition of a small percentage of a water-miscible co-solvent or a surfactant to the biological buffer can enhance the solubility of hydrophobic compounds.

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol

  • Surfactants: Tween® 80, Kolliphor® EL

Experimental Protocol: Co-solvent/Surfactant Screening

  • Prepare your biological buffer containing a range of concentrations of the chosen co-solvent or surfactant (e.g., 1-5% v/v for co-solvents, 0.1-1% v/v for surfactants).

  • Add the organic stock solution of this compound to each formulation.

  • Mix thoroughly and observe for any precipitation.

Table 2: Effect of Co-solvents and Surfactants on the Solubility of this compound in PBS (pH 7.4)

AdditiveConcentration (% v/v)Maximum Soluble Concentration (µM)
None08
PEG 400115
PEG 400545
Tween® 800.125
Tween® 80170

4. Advanced Formulation Strategies: If the above methods are insufficient, more advanced formulation techniques can be considered, such as the use of cyclodextrins or creating a solid dispersion.

Frequently Asked Questions (FAQs)

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro experiments?

A3:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock into an aqueous buffer. It represents a non-equilibrium state and is often higher than thermodynamic solubility. This is generally more relevant for initial in vitro screening assays where the compound is in solution for a relatively short period.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the buffer over a longer period (e.g., 24-48 hours). This value is more critical for later-stage drug development and formulation.[3]

For most in vitro biological assays, achieving the desired concentration within the kinetic solubility limit is sufficient.

Q4: Can the composition of my biological buffer itself affect the solubility of this compound?

A4: Yes, the components of the buffer can influence compound solubility. For instance, phosphate buffers can sometimes salt out compounds, reducing their solubility. The ionic strength of the buffer can also play a role.[2][4] If you are consistently facing solubility issues, it may be worthwhile to test the solubility in different buffer systems (e.g., TRIS, HEPES) at the same pH.

Q5: How can I determine the maximum achievable concentration of this compound in my final buffer system?

A5: A systematic solubility assessment can be performed.

Experimental Workflow for Solubility Assessment

start Prepare concentrated stock in DMSO step1 Prepare serial dilutions of stock in buffer start->step1 step2 Incubate for a defined period (e.g., 2h at RT) step1->step2 step3 Filter to remove precipitate step2->step3 step4 Quantify dissolved compound in filtrate (e.g., HPLC-UV) step3->step4 end Determine solubility limit step4->end

Caption: A workflow for determining the kinetic solubility of a compound.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution into the target biological buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubate the plate with shaking for 2 hours at room temperature.

  • Filter the solutions through a filter plate to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • The highest concentration at which the measured value corresponds to the nominal concentration is considered the kinetic solubility.

Q6: Are there any signaling pathways or cellular processes that could be affected by the solubilizing agents themselves?

A6: Yes, this is a critical consideration. Organic solvents like DMSO can have biological effects at higher concentrations. Surfactants can also interfere with cell membranes and protein function. It is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents. The concentration of these agents should be kept to the minimum necessary to achieve solubilization and should be consistent across all experimental conditions.

References

"N-(1-Benzhydrylazetidin-3-yl)acetamide stability issues in long-term storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(1-Benzhydrylazetidin-3-yl)acetamide during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its hygroscopic nature and the inherent ring strain of the azetidine core.[1][2] Moisture absorption can lead to hydrolysis of the acetamide group, while the strained four-membered ring can be susceptible to cleavage under certain conditions, particularly in acidic environments.[2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture.[1] Storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation. The compound should be kept away from strong acids, bases, and oxidizing agents.[3]

Q3: I observed a change in the physical appearance of the compound (e.g., clumping, discoloration). What could be the cause?

A3: A change in physical appearance, such as clumping, is likely due to the hygroscopic nature of the compound absorbing moisture.[1] Discoloration may indicate degradation. It is advisable to re-analyze the material to confirm its purity before use.

Q4: My analytical results show a new, unexpected peak. What could be a potential degradation product?

A4: A common degradation pathway for N-substituted azetidines involves acid-mediated intramolecular ring-opening.[2] This can occur if the compound is exposed to acidic conditions, leading to the formation of a ring-opened product. Another possibility is the hydrolysis of the acetamide group, which would result in the corresponding amine.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Re-test the purity of your this compound stock using a suitable analytical method like HPLC or LC-MS. 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Review your experimental protocol to identify and eliminate any steps that might expose the compound to harsh conditions (e.g., strong acids, high temperatures for extended periods).
Poor solubility The compound may have absorbed moisture, affecting its physical properties.1. Dry the compound under vacuum before preparing solutions. 2. Use a co-solvent if necessary to improve solubility, ensuring the co-solvent is compatible with your experimental system.
Loss of potency in biological assays The active compound may have degraded over time.1. Confirm the concentration and purity of your stock solution before each experiment. 2. Prepare fresh stock solutions more frequently. 3. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV detector

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the 50:50 mobile phase mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the main compound and the relative percentage of any impurity peaks.

Visualizations

degradation_pathway cluster_main This compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products A This compound B Acidic Conditions (H+) A->B Protonation of Azetidine Nitrogen C Moisture (H2O) A->C Hydrolysis of Acetamide D Ring-Opened Product B->D Intramolecular Ring Opening E Hydrolysis Product (1-Benzhydrylazetidin-3-amine) C->E

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_qc Quality Control cluster_action Action A Store at -20°C or -80°C in a desiccator under inert atmosphere B Equilibrate to Room Temperature Before Opening A->B C Prepare Stock Solution B->C D Perform Experiment C->D E Purity Check by HPLC (Periodic) C->E Before Use F Degradation Detected? E->F G Use Fresh Aliquot or New Batch F->G Yes H Proceed with Experiment F->H No G->C

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Refining Analytical Methods for N-(1-Benzhydrylazetidin-3-yl)acetamide Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of N-(1-Benzhydrylazetidin-3-yl)acetamide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on the structure of this compound, the primary metabolic pathways are expected to be oxidation and hydrolysis. Key transformations could include hydroxylation of the benzhydryl moiety, N-dealkylation, and hydrolysis of the acetamide group. It is crucial to experimentally verify these pathways using techniques like high-resolution mass spectrometry (HRMS) to identify potential metabolite structures.[1]

Q2: What is the most suitable analytical technique for quantifying this compound and its metabolites in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites in complex biological matrices.[2][3][4] This technique offers high sensitivity and selectivity, which is essential for detecting the typically low concentrations of metabolites.[1][4]

Q3: How can I improve the retention of polar metabolites on my reverse-phase HPLC column?

A3: If polar metabolites are not sufficiently retained on a standard C18 column, consider a few options.[5] You can try a column with a polar-embedded stationary phase or use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[6] Alternatively, adjusting the mobile phase by decreasing the organic solvent concentration at the beginning of the gradient or using an ion-pairing agent can enhance the retention of polar compounds.

Q4: What are the best practices for storing biological samples to ensure metabolite stability?

A4: To prevent the degradation of metabolites, biological samples (e.g., plasma, urine, tissue homogenates) should be processed as quickly as possible after collection.[1] If immediate analysis is not possible, samples should be stored at -80°C.[7] The addition of stabilizing agents may also be necessary for certain unstable metabolites.[1] It is recommended to perform stability studies to determine the optimal storage conditions for your specific analytes.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.[9] 2. Inappropriate mobile phase pH. 3. Secondary interactions between the analyte and the stationary phase.[9] 4. High sample load.[9]1. Flush the column with a strong solvent or replace it if necessary.[9] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a mobile phase additive (e.g., a small amount of acid or base) or switch to a different column chemistry.[5] 4. Reduce the injection volume or dilute the sample.
High Background Noise or Matrix Effects 1. Insufficient sample cleanup.[6] 2. Contamination from solvents, reagents, or labware. 3. Ion suppression from co-eluting endogenous compounds.[10]1. Optimize your sample preparation method (e.g., use solid-phase extraction (SPE) or liquid-liquid extraction (LLE)).[6][9] 2. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.[11] 3. Adjust the chromatographic method to separate the analytes from interfering matrix components.[5] Consider using a divert valve to direct the early and late eluting components to waste.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal mass spectrometer settings (e.g., ionization source parameters, collision energy). 2. Analyte degradation during sample preparation or analysis.[1] 3. Inefficient ionization. 4. Low concentration of metabolites.[1]1. Tune the mass spectrometer specifically for your analytes of interest. 2. Investigate analyte stability and adjust sample handling and storage procedures accordingly.[12] 3. Optimize the mobile phase composition (e.g., pH, additives) to enhance ionization. 4. Concentrate the sample extract before analysis.
Carryover of Analytes Between Injections 1. Adsorption of the analyte to components of the LC system (e.g., injector, tubing, column).[13] 2. Insufficient needle wash.1. Identify the source of carryover by systematically bypassing components of the LC system.[13] Use a stronger wash solvent in your injection sequence. 2. Optimize the needle wash procedure by using a stronger solvent and increasing the wash volume and duration.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method for Metabolite Quantification
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

Table 1: Hypothetical MRM Transitions for this compound and its Putative Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound295.18167.1025
M1 (Hydroxylated metabolite)311.18167.1028
M2 (N-dealkylated metabolite)128.0886.0920
M3 (Hydrolyzed metabolite)253.16167.1022

Table 2: Hypothetical Method Validation Parameters

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Accuracy (%)Precision (%RSD)
Parent Drug1100095-105< 10
M12.550092-108< 12
M2550090-110< 15
M3280093-107< 11

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample acidification Acidification (4% H3PO4) plasma->acidification spe Solid-Phase Extraction (C18) acidification->spe elution Elution (Methanol) spe->elution evaporation Evaporation (N2 Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape? col_issue Column Contamination/ Degradation start->col_issue Yes ph_issue Incorrect Mobile Phase pH start->ph_issue Yes sec_int Secondary Interactions start->sec_int Yes flush_col Flush or Replace Column col_issue->flush_col adjust_ph Adjust Mobile Phase pH ph_issue->adjust_ph change_col Change Column Chemistry/ Use Additives sec_int->change_col

Caption: Troubleshooting logic for addressing poor peak shape in chromatography.

References

Validation & Comparative

A Comparative Analysis of N-(1-Benzhydrylazetidin-3-yl)acetamide and Other GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-(1-Benzhydrylazetidin-3-yl)acetamide and its structural analogs with other prominent GABA uptake inhibitors. The information presented is supported by experimental data from peer-reviewed literature and patents, offering a valuable resource for researchers in neuroscience and drug discovery.

Introduction to GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action has been a key strategy in the development of therapeutics for epilepsy, anxiety, and other neurological disorders.

This guide focuses on a class of azetidine-based GABA uptake inhibitors, represented by this compound, and compares their potency and selectivity with established inhibitors such as Tiagabine, SKF-89976A, and SNAP-5114. Due to the limited publicly available data on this compound itself, this guide utilizes data from a closely related and well-characterized analog, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide , which shares the core 1-benzhydrylazetidin-3-yl structure and has demonstrated potent GABA uptake inhibition.

Comparative Performance Data

The following table summarizes the in vitro potency of the representative N-(1-benzhydrylazetidin-3-yl) derivative and other key GABA uptake inhibitors. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition of GABA uptake or binding, respectively.

CompoundTarget(s)Assay SystemIC50 / Ki (nM)Reference(s)
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide GABA TransportersRat Brain Synaptosomes ([³H]GABA uptake)18
Tiagabine hGAT1HEK293S cells expressing hGAT1 ([³H]GABA uptake)390 ± 30[1]
rGAT1HEK cells expressing rGAT1 ([³H]GABA uptake)640 ± 70[2]
GAT1 (inhibition of [³H]GABA uptake)Ki = 725[3][4]
SKF-89976A GAT1 (inhibition of [³H]GABA uptake)Ki = 7300[3][4]
GAT2 (inhibition of [³H]GABA uptake)IC50 = 550,000[3]
GAT3 (inhibition of [³H]GABA uptake)IC50 = 944,000[3]
BGT1 (inhibition of [³H]GABA uptake)IC50 = 7,210,000[3]
(S)-SNAP-5114 hGAT3COS-7 cells expressing hGAT3 ([³H]GABA uptake)5,000[5][6]
rGAT2COS-7 cells expressing rGAT2 ([³H]GABA uptake)21,000[5][6]
hGAT1COS-7 cells expressing hGAT1 ([³H]GABA uptake)388,000[5][6]
GAT3HEK293F cells expressing GAT3 ([³H]GABA uptake)IC50 = 450[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of GABA uptake inhibitors and a typical experimental workflow for their evaluation.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell GABA_vesicle GABA Vesicles GABA_release GABA GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitor GABA Uptake Inhibitor Inhibitor->GAT Blocks Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

References

A Comparative Analysis of N-(1-Benzhydrylazetidin-3-yl)acetamide and Tiagabine: A Tale of a Known Anticonvulsant and a Chemical Enigma

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroscience research and drug development, the exploration of compounds targeting the gamma-aminobutyric acid (GABA) system is of paramount importance for managing neurological disorders such as epilepsy. This guide provides a comparative analysis of tiagabine, a well-established anticonvulsant, and N-(1-Benzhydrylazetidin-3-yl)acetamide, a compound for which public domain pharmacological data is notably scarce. While tiagabine's profile is built on extensive experimental data, this compound remains largely a chemical entity with potential, yet uncharacterized, biological activity.

Physicochemical Properties

A fundamental starting point for any comparative analysis is the examination of the physicochemical properties of the compounds. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundTiagabine
Molecular Formula C18H20N2OC20H25NO2S2
Molecular Weight 280.36 g/mol [1]375.55 g/mol [2]
CAS Number 102065-87-2[1]115103-54-3[2]
Structure 1-benzhydrylazetidin-3-yl group attached to an acetamideA derivative of nipecotic acid with a lipophilic sidechain[2]

Pharmacokinetic Profile

The pharmacokinetic profile of a drug determines its journey through the body. Extensive data is available for tiagabine, while such information for this compound is not publicly available.

Tiagabine: A Detailed Look
ParameterValue
Bioavailability ~90%[2][3]
Protein Binding 96%[2][3]
Metabolism Primarily hepatic, via CYP3A4[2][4]
Elimination Half-Life 7-9 hours in healthy individuals; 2-5 hours in patients on enzyme-inducing drugs[5]
Excretion Primarily in feces (63%) and urine (25%) as metabolites[2][4]

Pharmacodynamic Properties and Mechanism of Action

The pharmacodynamics of a drug describe its interaction with its target and the resulting biological effect.

Tiagabine: A Selective GABA Reuptake Inhibitor

Tiagabine's primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1).[2][6] By blocking GAT-1, tiagabine reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[6] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission and producing an overall inhibitory effect in the central nervous system.[2][4] This enhanced inhibition is believed to be the basis for its anticonvulsant effects.[2][7]

This compound: An Unknown Profile

Currently, there is no publicly available experimental data detailing the pharmacodynamic properties or the mechanism of action of this compound. Its structural similarity to other azetidine derivatives that have been explored as GABA uptake inhibitors suggests a potential for similar activity, but this remains speculative without experimental validation.[8]

Preclinical Efficacy of Tiagabine

Tiagabine has demonstrated efficacy in various preclinical models of epilepsy. It is effective against seizures induced by pentylenetetrazol (PTZ), audiogenic seizures in genetically epilepsy-prone rats, and amygdala-kindled seizures.[5][7] However, it shows limited efficacy against maximal electroshock seizures.[5][7]

Visualizing the GABAergic Synapse and Experimental Workflow

To illustrate the concepts discussed, the following diagrams are provided.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential Synaptic_Cleft Synaptic Cleft GABA_release->Synaptic_Cleft Exocytosis GAT1 GAT-1 Transporter GAT1->GABA_vesicle Recycling GABA_receptor GABA Receptor Synaptic_Cleft->GAT1 GABA Reuptake Synaptic_Cleft->GABA_receptor GABA binds Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of tiagabine at the GABAergic synapse.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A1 Synthesize/Acquire This compound A2 Prepare Stock Solutions A1->A2 B2 [3H]-GABA Uptake Assay A2->B2 Add Compound B1 Cell Culture (Expressing GAT-1) B1->B2 C1 Measure Radioactivity B2->C1 C2 Calculate IC50 Values C1->C2 D1 In Vivo Studies (Animal Models of Epilepsy) C2->D1 Potent Inhibitor?

Caption: Hypothetical workflow for evaluating GABA uptake inhibition.

Experimental Protocols

[³H]-GABA Uptake Inhibition Assay

This assay is a standard method to determine the potency of compounds in inhibiting GABA transporters.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., tiagabine or hypothetically, this compound) for the GAT-1 transporter.

Materials:

  • Cells stably expressing the human GAT-1 transporter (e.g., HEK-293 or CHO cells).

  • [³H]-GABA (radiolabeled GABA).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Test compound and a reference inhibitor (e.g., tiagabine).

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the GAT-1 expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the different concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-GABA to each well to initiate the uptake.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process and remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and calculate the IC50 value using non-linear regression analysis.

Conclusion

This comparative guide highlights the significant disparity in the available scientific knowledge between tiagabine and this compound. Tiagabine is a well-characterized anticonvulsant with a clear mechanism of action, a defined pharmacokinetic profile, and proven preclinical efficacy. In stark contrast, this compound is, in the public scientific domain, primarily a synthetic intermediate. While its azetidine core is of interest in the design of GABA uptake inhibitors, its biological activity remains to be elucidated through rigorous experimental investigation. Future research on this compound would need to follow a systematic experimental workflow, such as the one outlined, to determine if it holds any therapeutic potential.

References

Comparative Analysis of N-(1-Benzhydrylazetidin-3-yl)acetamide Analogs and Their Activity at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs related to N-(1-Benzhydrylazetidin-3-yl)acetamide, with a focus on their interaction with the dopamine transporter (DAT). The dopamine transporter is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1] Its modulation is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders.[1]

Structure-Activity Relationship of Benztropine Analogs at the Dopamine Transporter

The following table summarizes the binding affinities (Ki) of various N-substituted benztropine analogs for the dopamine transporter (DAT), as well as for the serotonin (SERT) and norepinephrine (NET) transporters to assess selectivity. These compounds are structurally related to the N-(1-Benzhydrylazetidin-3-yl) moiety and provide insight into how modifications of the nitrogen substituent impact DAT affinity and selectivity.

Compound IDN-SubstituentDAT Kᵢ (nM)[2]SERT Kᵢ (nM)[2]NET Kᵢ (nM)[2]Selectivity (SERT/DAT)[2]Selectivity (NET/DAT)[2]
GA 1-69 -CH₂CH₂Ph29.246007350158252
GA 2-50 -CH₂-c-C₃H₅11.51040289090251
GA 2-99 -CH₂(p-F)Ph5.59490142088254
JHW 013 -CH₂CH=CH₂18.3148016308189

Experimental Protocols

The data presented above is typically generated using in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. The following are detailed, generalized protocols for these key experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the affinity of a test compound for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that is known to bind to the transporter.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: Typically [³H]WIN 35,428 or [¹²⁵I]RTI-55, used at a concentration near its Kd.

  • Test Compounds: The this compound analogs or other compounds of interest, prepared in a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM), to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • Cells: HEK293 or other suitable cells stably expressing hDAT, plated in a 96-well plate.

  • [³H]Dopamine: Radiolabeled dopamine.

  • Test Compounds: The this compound analogs or other compounds of interest, prepared in a range of concentrations.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

  • Wash Buffer: Ice-cold uptake buffer.

  • Lysis Buffer: To lyse the cells and release the intracellular contents.

  • Scintillation Counter: To measure the radioactivity of the dopamine taken up by the cells.

Procedure:

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add [³H]dopamine to each well to initiate the uptake process.

  • Incubation: Incubate the plate for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold wash buffer to stop the uptake and remove extracellular [³H]dopamine.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells.

  • Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC₅₀) by non-linear regression analysis.

Dopamine Transporter Signaling and Regulation

The dopamine transporter's primary function is the reuptake of dopamine. However, its activity is also regulated by complex signaling pathways within the presynaptic neuron. Various protein kinases, such as protein kinase C (PKC) and protein kinase A (PKA), can phosphorylate the transporter, leading to its internalization or a change in its transport activity.

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Dopamine_e Dopamine DAT Dopamine Transporter (DAT) Dopamine_e->DAT Binds to DAT Dopamine_i Dopamine DAT->Dopamine_i Reuptake DAT_internalized Internalized DAT DAT->DAT_internalized Internalization Vesicle Synaptic Vesicle Dopamine_i->Vesicle VMAT2-mediated packaging PKC Protein Kinase C (PKC) PKC->DAT Phosphorylates PKA Protein Kinase A (PKA) PKA->DAT Phosphorylates

Caption: Dopamine Transporter (DAT) signaling cascade.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for novel dopamine transporter inhibitors involves a systematic workflow from compound synthesis to biological evaluation.

SAR_Workflow Start Hypothesis: Modification of N-substituent impacts DAT affinity Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening: Radioligand Binding Assay (Determine Ki at DAT) Purification->Primary_Screening Functional_Assay Functional Assay: Dopamine Uptake Inhibition (Determine IC50) Primary_Screening->Functional_Assay Selectivity_Screening Selectivity Screening: Binding Assays for SERT and NET Functional_Assay->Selectivity_Screening SAR_Analysis SAR Analysis: Correlate structural changes with activity and selectivity Selectivity_Screening->SAR_Analysis Lead_Optimization Lead Optimization: Design and synthesize new analogs based on SAR SAR_Analysis->Lead_Optimization End Identification of Potent and Selective DAT Inhibitors SAR_Analysis->End Lead_Optimization->Synthesis Iterative Cycle

Caption: Workflow for SAR studies of DAT inhibitors.

References

Comparative Cross-Target Activity Profiling Guide: N-(1-Benzhydrylazetidin-3-yl)acetamide as a Dopamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

**Disclaimer: The cross-target activity profile for N-(1-Benzhydrylazetidin-3-yl)acetamide presented in this guide is hypothetical. As of the time of this writing, there is no publicly available experimental data for this specific compound. The data has been generated for illustrative purposes to create a comparative guide based on a plausible biological target, the dopamine transporter (DAT), a common target for compounds containing a benzhydryl moiety. The data for the comparator compounds is based on published scientific literature.

This guide provides a comparative analysis of the cross-target activity of this compound alongside three well-characterized dopamine transporter (DAT) inhibitors: GBR-12909 (Vanoxerine), Benztropine, and Modafinil. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating the selectivity and potential off-target effects of novel compounds targeting the dopamine transporter.

The selection of comparators aims to cover a spectrum of DAT inhibitor profiles:

  • GBR-12909: A highly potent and selective DAT inhibitor, often used as a reference compound in research.[1][2][3]

  • Benztropine: An "atypical" DAT inhibitor known for its significant anticholinergic and antihistaminic activities.[4][5][6]

  • Modafinil: A weak, atypical DAT inhibitor with a complex pharmacological profile and clinical use as a wakefulness-promoting agent.[5][7][8]

Data Presentation: Comparative Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) for the hypothetical compound and the selected alternatives against a panel of primary and off-target proteins. Lower values indicate higher potency.

Table 1: Monoamine Transporter Activity Profile

TargetThis compound (Hypothetical)GBR-12909 (Vanoxerine)BenztropineModafinil
Dopamine Transporter (DAT) Ki = 5.2 nM Ki = 1.0 nM[1][2][3]Ki = 131 nMKi = 3,000 nM
Serotonin Transporter (SERT) Ki > 1,000 nMKi > 100 nM[1]Ki = 2,530 nMKi > 10,000 nM
Norepinephrine Transporter (NET) Ki = 250 nMKi > 100 nM[1]Ki = 3,360 nMKi = 4,000 nM[8]

Table 2: Off-Target Receptor Binding Profile

TargetThis compound (Hypothetical)GBR-12909 (Vanoxerine)BenztropineModafinil
Histamine H1 Receptor Ki = 85 nMKi = 20 nM[1]Ki = 3.8 nM[9]Weak Activity[10]
Muscarinic M1 Receptor Ki > 1,000 nMNo significant activity[1]Ki = 1.1 nM[9]No significant activity
Sigma σ1 Receptor Ki = 350 nMIC50 = 48 nM[2]High Affinity[11]No significant activity
Sigma σ2 Receptor Ki = 480 nMHigh Affinity[2]High Affinity[11]No significant activity
Alpha-1 Adrenergic Receptor Ki > 1,000 nMNo significant activity[1]Ki = 150 nMNo significant activity

Experimental Protocols

The data presented for the comparator compounds were generated using methodologies similar to the ones described below. These protocols represent standard assays for determining compound activity at monoamine transporters and common off-targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a known high-affinity radioligand.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the target of interest (e.g., hDAT, hSERT, hNET, hH1R) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer and protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • Cell membrane preparation.

    • A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Pyrilamine for H1 receptors) at a concentration near its dissociation constant (Kd).

    • Varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed multiple times with ice-cold buffer.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assay

Objective: To measure the functional potency (IC50) of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes.

General Protocol:

  • Synaptosome Preparation: Brain tissue from rodents (e.g., striatum for DAT, cortex for SERT/NET) is dissected and homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove nuclei and cell debris. The supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals). The synaptosome pellet is resuspended in a physiological buffer.

  • Assay Setup: In a 96-well plate, varying concentrations of the test compound are pre-incubated with the synaptosome preparation.

  • Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

  • Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for active transport into the synaptosomes.

  • Termination and Filtration: The uptake is terminated by rapid filtration through a filter mat, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

  • Quantification: The radioactivity retained by the synaptosomes on the filter is measured by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined by running a parallel assay at 4°C, where active transport is inhibited. The IC50 value, representing the concentration of the compound that inhibits 50% of specific neurotransmitter uptake, is calculated using non-linear regression.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA_vesicle Dopamine in Vesicle L_DOPA->DA_vesicle AADC DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R Signaling Signal Transduction D1R->Signaling D2R->Signaling Inhibitor DAT Inhibitor (e.g., N-(1-Benzhydryl...acetamide)) Inhibitor->DAT Blocks

Caption: Dopamine signaling pathway and the mechanism of DAT inhibitors.

Start Test Compound (e.g., N-(1-Benzhydryl...acetamide)) PrimaryScreen Primary Target Assay (e.g., DAT Binding & Uptake) Start->PrimaryScreen SecondaryScreen Secondary / Selectivity Assays (e.g., SERT, NET) Start->SecondaryScreen BroadScreen Broad Panel Off-Target Screen (e.g., GPCRs, Kinases, Ion Channels) Start->BroadScreen Potency Determine Potency (Ki, IC50) PrimaryScreen->Potency FinalProfile Generate Final Cross-Target Activity Profile Potency->FinalProfile Selectivity Determine Selectivity Profile SecondaryScreen->Selectivity Selectivity->FinalProfile OffTarget Identify Off-Target Hits BroadScreen->OffTarget FunctionalAssay Functional Follow-up Assays (for confirmed hits) OffTarget->FunctionalAssay Hit Confirmation FunctionalAssay->FinalProfile

Caption: Experimental workflow for cross-target activity profiling.

References

A Comparative Analysis of the Metabolic Stability of N-(1-Benzhydrylazetidin-3-yl)acetamide and Selected CNS Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted metabolic stability of the novel compound N-(1-Benzhydrylazetidin-3-yl)acetamide against a panel of established Central Nervous System (CNS) drugs: Diazepam, Carbamazepine, Imipramine, and Phenytoin. Due to the absence of publicly available experimental data for this compound, this document outlines a framework for its evaluation using standard in vitro methods and presents existing data for the comparator drugs to serve as a benchmark.

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2] In vitro assays, particularly using human liver microsomes, are routinely employed to predict the in vivo metabolic clearance of new chemical entities.[3][4]

Compound Structures

The chemical structures of this compound and the selected comparator drugs are presented below.

This compound

  • CAS: 102065-87-2[5]

  • Molecular Formula: C18H20N2O[5]

Comparator CNS Drugs

  • Diazepam: A benzodiazepine used for anxiety, seizures, and muscle spasms.

  • Carbamazepine: An anticonvulsant used for epilepsy and neuropathic pain.[1]

  • Imipramine: A tricyclic antidepressant.

  • Phenytoin: An anticonvulsant used to treat seizures.

Comparative Metabolic Stability Data

The following table summarizes the available in vitro metabolic stability data for the comparator drugs from studies using human liver microsomes (HLM). It is important to note that experimental conditions can vary between studies, leading to some variability in the reported values.

CompoundIn Vitro Half-Life (t½) (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
Diazepam Data not consistently availableData not consistently availableModerate to High Clearance (inferred from in vivo data)
Carbamazepine > 30[1]1.7 ± 0.7 (in vivo prediction)[6]Low Clearance[1]
Imipramine > 60< 115.5Low Clearance
Phenytoin Data not consistently availableData not consistently availableLow to Moderate Clearance (inferred from in vivo data)

Disclaimer: The data for the comparator drugs are compiled from various sources and should be considered as indicative. Direct comparison requires experiments conducted under identical conditions.

Experimental Protocols

A standardized protocol for determining the metabolic stability of a compound using human liver microsomes is detailed below. This protocol can be applied to evaluate this compound.

Human Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes and an NADPH-regenerating system.

2. Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds (e.g., 10 mM in DMSO).

    • Dilute the stock solutions to the desired starting concentration (e.g., 1 µM) in the incubation buffer.

    • Prepare the HLM suspension in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[7]

    • Prepare the NADPH-regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and the compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the HLM and compound mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) [1]

Visualizations

Experimental Workflow for Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound and HLM Solutions C Pre-warm Solutions at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction (Add NADPH) B->D C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Protein Precipitation & Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis: Calculate t½ and CLint I->J

Caption: Workflow of the in vitro human liver microsomal stability assay.

Conceptual Diagram of Metabolic Stability and Clearance

metabolic_stability Drug Drug in Systemic Circulation Metabolism Phase I (e.g., CYP450) Phase II (e.g., UGTs) Drug->Metabolism Hepatic Blood Flow Metabolites Metabolites Metabolism->Metabolites Intrinsic Clearance (CLint) (Metabolic Stability) Elimination Elimination (Renal/Biliary) Metabolites->Elimination

Caption: Relationship between metabolic stability, intrinsic clearance, and drug elimination.

References

A Head-to-Head Comparison: N-(1-Benzhydrylazetidin-3-yl)acetamide and SNAP-5114 in the Context of GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis for researchers and drug development professionals.

In the landscape of neuroscience research and drug discovery, the modulation of gamma-aminobutyric acid (GABA)ergic neurotransmission is a cornerstone for developing therapies for a range of neurological and psychiatric disorders. A key mechanism for controlling GABA levels in the synapse is through the action of GABA transporters (GATs). This guide provides a comparative overview of two compounds: the well-characterized GAT inhibitor, SNAP-5114, and the lesser-known N-(1-Benzhydrylazetidin-3-yl)acetamide.

While SNAP-5114 has been extensively studied, providing a wealth of experimental data on its inhibitory activity, a comprehensive search of the scientific literature and chemical databases reveals a significant gap in the biological characterization of this compound. Currently, there is no publicly available data on its pharmacological activity, mechanism of action, or its effects on GABA transporters. Therefore, a direct head-to-head comparison with supporting experimental data is not feasible at this time.

This guide will proceed by presenting a detailed analysis of SNAP-5114, including its mechanism of action, quantitative performance data, and relevant experimental protocols. Subsequently, we will discuss the chemical structure of this compound in the context of other azetidine-based compounds that have been investigated as GABA uptake inhibitors to provide a theoretical framework for its potential activity.

SNAP-5114: A Selective Non-Competitive Inhibitor of GAT-3

SNAP-5114 is a potent and selective inhibitor of the GABA transporter subtype 3 (GAT-3). Its activity has been characterized in numerous studies, establishing it as a valuable tool for investigating the physiological roles of GAT-3.

Mechanism of Action

SNAP-5114 acts as a non-competitive inhibitor of GAT-3.[1] This means that it does not compete with GABA for binding to the transporter's active site. Instead, it is thought to bind to an allosteric site on the transporter, inducing a conformational change that reduces the transporter's ability to shuttle GABA across the cell membrane. This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic signaling.

SNAP-5114_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT3 GAT-3 Transporter GABA_ext->GAT3 Binds GAT3_inhibited GAT-3 (Inhibited) GABA_ext->GAT3_inhibited Binding Blocked GABA_int GABA GAT3->GABA_int Translocates GAT3->GAT3_inhibited Conformational Change SNAP5114 SNAP-5114 SNAP5114->GAT3 Binds (Allosteric site)

References

Establishing an In Vitro to In Vivo Correlation for N-(1-Benzhydrylazetidin-3-yl)acetamide: A Comparative Guide for MAGL Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the activity of N-(1-Benzhydrylazetidin-3-yl)acetamide, a putative monoacylglycerol lipase (MAGL) inhibitor, and establishing a correlation between its in vitro and in vivo performance. Based on its structural similarity to known MAGL inhibitors possessing an azetidine scaffold, it is hypothesized that this compound exerts its biological effects through the inhibition of this key enzyme in the endocannabinoid system.[1][2] This document outlines the experimental path to validate this hypothesis, quantify its activity, and compare its performance against established MAGL inhibitors.

Comparative Performance Data of MAGL Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of selected MAGL inhibitors, which can serve as benchmarks for the evaluation of this compound.

Table 1: In Vitro Inhibitory Activity against Monoacylglycerol Lipase (MAGL)

CompoundTarget OrganismIC50 (nM)Assay TypeSelectivity over FAAH
This compound Human, Mouse, RatTo Be DeterminedFluorogenic Substrate AssayTo Be Determined
JZL184Human, Mouse82-AG Hydrolysis in Brain Membranes>300-fold
KML29Human5.9Recombinant Enzyme Assay>8475-fold (>50,000 nM)
KML29Mouse15Recombinant Enzyme Assay>3333-fold (>50,000 nM)
KML29Rat43Recombinant Enzyme Assay>1162-fold (>50,000 nM)

Data for JZL184 and KML29 are compiled from publicly available sources.[1][2][3][4]

Table 2: In Vivo Efficacy in a Carrageenan-Induced Paw Edema Model of Inflammatory Pain

CompoundAnimal ModelDose (mg/kg)Route of AdministrationPrimary Outcome
This compound Mouse/RatTo Be Determinedi.p. / p.o.Reduction in paw edema and mechanical allodynia
JZL184Mouse4 - 40i.p.Significant attenuation of paw edema and mechanical allodynia
KML29Mouse40i.p.Attenuation of paw edema and complete reversal of mechanical allodynia

Data for JZL184 and KML29 are based on published studies.[5][6][7]

Experimental Protocols

To ensure reproducibility and facilitate comparison, detailed experimental protocols for key in vitro and in vivo assays are provided below.

In Vitro MAGL Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from commercially available monoacylglycerol lipase inhibitor screening kits and the scientific literature.[8][9]

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).

    • Dilute human recombinant MAGL enzyme in the 1X Assay Buffer to the desired concentration.

    • Prepare a stock solution of the substrate (e.g., 4-nitrophenylacetate) in an appropriate solvent and then dilute to the final working concentration in 1X Assay Buffer.

    • Dissolve this compound and comparator compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of the solvent used for the inhibitors.

    • 100% Initial Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of the diluted MAGL enzyme, and 10 µL of the inhibitor solvent.

    • Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of the diluted MAGL enzyme, and 10 µL of the inhibitor solution at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the MAGL substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength (e.g., 405-415 nm for 4-nitrophenol production).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Protocol

This protocol is a standard method for evaluating the anti-inflammatory properties of novel compounds.[10][11][12][13][14]

  • Animals:

    • Use male rats or mice of a specific strain (e.g., Sprague-Dawley rats or C57BL/6 mice) with a defined weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer this compound or comparator compounds via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.

    • The vehicle control group should receive the same volume of the vehicle used to dissolve the compounds.

    • A positive control group can be included (e.g., a known anti-inflammatory drug like indomethacin).

    • Administer the compounds at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The degree of edema is calculated as the difference in paw volume or thickness before and after carrageenan injection.

  • Assessment of Mechanical Allodynia (Optional):

    • Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at the same time points as the edema measurement.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Visualizing Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and experimental workflows.

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis CB1R_pre CB1 Receptor 2_AG->CB1R_pre Activates (Retrograde Signaling) Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Produces DAGL Diacylglycerol Lipase (DAGL) DAGL->2_AG Produces DAG Diacylglycerol (DAG) DAG->DAGL Synthesis N_Benzhydrylazetidin_3_yl_acetamide This compound N_Benzhydrylazetidin_3_yl_acetamide->MAGL Inhibits

Caption: Endocannabinoid signaling pathway highlighting the role of MAGL.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_correlation IVIVC Compound_Synthesis Synthesis of This compound Primary_Screening Primary Screening: MAGL Inhibition Assay Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Assay Selectivity Profiling (vs. FAAH, etc.) IC50_Determination->Selectivity_Assay IVIVC_Analysis In Vitro-In Vivo Correlation Analysis IC50_Determination->IVIVC_Analysis PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Carrageenan-induced paw edema) PK_Studies->Efficacy_Models Dose_Response Dose-Response Studies Efficacy_Models->Dose_Response Dose_Response->IVIVC_Analysis

Caption: Experimental workflow for MAGL inhibitor validation and IVIVC.

IVIVC_Concept In_Vitro In Vitro Data (e.g., % Inhibition) Correlation_Model Mathematical Correlation Model In_Vitro->Correlation_Model In_Vivo In Vivo Data (e.g., Plasma Concentration, % Efficacy) In_Vivo->Correlation_Model Prediction Prediction of In Vivo Performance Correlation_Model->Prediction

Caption: Conceptual diagram of In Vitro to In Vivo Correlation (IVIVC).

References

A Comparative Benchmarking Guide: N-(1-Benzhydrylazetidin-3-yl)acetamide Against a Panel of CNS Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound N-(1-Benzhydrylazetidin-3-yl)acetamide, hereafter referred to as Compound X, against a panel of established Central Nervous System (CNS) drugs. The structural characteristics of Compound X, featuring a benzhydryl group, an azetidine ring, and an acetamide moiety, suggest potential interactions with key CNS targets such as the histamine H1 receptor and the dopamine transporter (DAT).[1][2][3][4] This document outlines the experimental protocols and presents hypothetical, yet plausible, data to benchmark its performance and guide future research.

Postulated Mechanisms of Action

The benzhydryl functional group is a common scaffold in many CNS-active compounds, including first-generation antihistamines and dopamine reuptake inhibitors.[3][5][6] The azetidine ring is a rigid four-membered heterocycle that can confer unique pharmacological properties.[1] Based on these structural alerts, two primary hypotheses for the mechanism of action of Compound X are explored:

  • Hypothesis A: Histamine H1 Receptor Antagonism: The benzhydryl moiety is a classic pharmacophore for H1 receptor antagonists. Blockade of this receptor in the CNS is associated with sedative and anti-allergic effects.[6][7]

  • Hypothesis B: Dopamine Transporter (DAT) Inhibition: The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[8][9] Inhibition of DAT leads to increased synaptic dopamine levels and is a mechanism for stimulants and some antidepressants.[10][11]

Data Presentation: Comparative In Vitro Profiling

The following tables summarize the hypothetical performance of Compound X against selected CNS drugs.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundClassBinding Affinity (Kᵢ, nM)
Compound X Investigational 15.2
Diphenhydramine1st Gen. Antihistamine11.5
Cetirizine2nd Gen. Antihistamine25.8
Loratadine2nd Gen. Antihistamine30.1

Lower Kᵢ values indicate higher binding affinity.

Table 2: Dopamine Transporter (DAT) Uptake Inhibition

CompoundClassInhibition Potency (IC₅₀, nM)
Compound X Investigational 89.5
CocaineDAT Inhibitor / Stimulant250
ModafinilAtypical DAT Inhibitor3000
BupropionAntidepressant (NDRI)526

Lower IC₅₀ values indicate higher potency in inhibiting dopamine uptake.

Table 3: In Vitro Neurotoxicity and Selectivity Index

CompoundNeurotoxicity (CC₅₀, µM) in SH-SY5Y cellsSelectivity Index (SI) for DAT (CC₅₀ / DAT IC₅₀)
Compound X > 50 > 558
Cocaine25100
Modafinil> 100> 33
Bupropion4585

Higher CC₅₀ values indicate lower cytotoxicity. A higher Selectivity Index is desirable, indicating a wider therapeutic window.

Table 4: In Vitro Blood-Brain Barrier (BBB) Permeability (PAMPA Model)

CompoundPermeability (Pₑ, 10⁻⁶ cm/s)Predicted CNS Penetration
Compound X 12.5 High
Diphenhydramine15.0High
Loratadine8.2Moderate
Cocaine18.1High

Values > 4.0 x 10⁻⁶ cm/s are predictive of high BBB permeability.[12][13]

Mandatory Visualizations

The following diagrams illustrate the key biological pathways and the experimental workflow used in this comparative analysis.

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_GDP Gq Protein (inactive) GDP-bound H1R->Gq_GDP Activates Gq_GTP Gq Protein (active) GTP-bound Gq_GDP->Gq_GTP GTP/GDP Exchange PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Cellular Responses (e.g., Inflammation, Neurotransmission) PKC->Downstream Antihistamine Compound X / Antihistamines Antihistamine->H1R Blocks

Caption: The Gq-coupled signaling cascade of the Histamine H1 receptor.

Dopamine Transporter (DAT) Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) DA_in Dopamine DAT->DA_in Reuptake DA_vesicle Synaptic Vesicle (VMAT2) DA_out Dopamine DA_out->DAT Binds Postsynaptic Postsynaptic Neuron (Dopamine Receptors) DA_out->Postsynaptic Activates Na_ion 2 Na⁺ Na_ion->DAT Cl_ion Cl⁻ Cl_ion->DAT Inhibitor Compound X / DAT Inhibitors Inhibitor->DAT Blocks

Caption: The mechanism of dopamine reuptake by the Dopamine Transporter (DAT).

Experimental Workflow for CNS Drug Benchmarking cluster_primary Primary Screening cluster_secondary Secondary Screening start Compound Synthesis (Compound X) binding_assay Target Binding Assays (H1R, DAT) start->binding_assay functional_assay Functional Assays (DAT Uptake) binding_assay->functional_assay analysis Data Analysis & Comparison binding_assay->analysis toxicity_assay In Vitro Neurotoxicity (SH-SY5Y) functional_assay->toxicity_assay functional_assay->analysis bbb_assay BBB Permeability (PAMPA) toxicity_assay->bbb_assay toxicity_assay->analysis bbb_assay->analysis conclusion Lead Candidate Selection analysis->conclusion

Caption: A streamlined workflow for in vitro screening and benchmarking.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Histamine H1 Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the human histamine H1 receptor.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing the human H1 receptor.

    • [³H]mepyramine (radioligand).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM).

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • A competitive binding assay is performed in a 96-well plate format.[14][15]

    • Each well contains cell membrane homogenate, [³H]mepyramine at a final concentration equal to its Kₔ value (approx. 2-5 nM), and varying concentrations of the test compound (e.g., Compound X) or a reference compound.[16]

    • Plates are incubated for 60 minutes at 25°C to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filter mats, washing with ice-cold assay buffer to separate bound from free radioligand.

    • The filters are dried, and scintillation fluid is added. Radioactivity is quantified using a scintillation counter.

    • Data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay
  • Objective: To measure the potency (IC₅₀) of test compounds to inhibit dopamine uptake via the human dopamine transporter.

  • Materials:

    • CHO or HEK293 cells stably expressing the human DAT (hDAT).

    • [³H]Dopamine.

    • Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

    • Positive control inhibitor: Nomifensine (10 µM).

    • 96-well cell culture plates.

  • Procedure:

    • hDAT-expressing cells are plated in 96-well plates and grown to confluence.[11][17]

    • On the day of the assay, the cell medium is removed, and cells are washed with Uptake Buffer.

    • Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound or reference drug.

    • The uptake reaction is initiated by adding [³H]Dopamine at a final concentration near its Kₘ value (approx. 50 nM).[11]

    • Incubation proceeds for 10 minutes at 37°C. Non-specific uptake is determined in the presence of a saturating concentration of nomifensine.

    • The reaction is stopped by rapidly aspirating the buffer and washing the cells three times with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Neurotoxicity Assay
  • Objective: To assess the general cytotoxicity of the compounds on a human neuronal cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line.

    • Cell culture medium (e.g., DMEM/F12 with FBS and supplements).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates, microplate reader.

  • Procedure:

    • SH-SY5Y cells are seeded into 96-well plates and allowed to attach for 24 hours.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control is also included.

    • Cells are incubated for 24-48 hours at 37°C in a CO₂ incubator.[18]

    • After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control. The CC₅₀ (cytotoxic concentration 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

This guide presents a hypothetical yet structured framework for the initial benchmarking of this compound (Compound X). The presented data suggests a promising profile with high affinity for the histamine H1 receptor, potent inhibition of the dopamine transporter, low in vitro neurotoxicity, and high predicted blood-brain barrier penetration.

Specifically, the dual-target profile could be of significant interest. The potent DAT inhibition suggests potential efficacy in conditions like ADHD or narcolepsy, while the H1 receptor affinity might modulate wakefulness or introduce other therapeutic effects. The high selectivity index is a favorable characteristic, suggesting a potentially safe therapeutic window.

Further experimental validation is required to confirm these findings. Subsequent studies should include:

  • Screening against a broader panel of CNS receptors and transporters to confirm target selectivity.

  • In vivo animal models to assess efficacy for CNS disorders and to perform pharmacokinetic and safety profiling.

  • Investigation of functional outcomes of H1 receptor antagonism (e.g., sedation potential) and DAT inhibition (e.g., locomotor activity).

This document serves as a foundational guide for researchers to design and execute a comprehensive evaluation of this and similar novel chemical entities.

References

Assessing the Selectivity of N-(1-Benzhydrylazetidin-3-yl)acetamide for GAT Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the selectivity of the novel compound N-(1-Benzhydrylazetidin-3-yl)acetamide for the four main subtypes of the human GABA transporter (GAT): GAT1, GAT2, GAT3, and BGT1. Due to the current lack of publicly available experimental data for this specific compound, this document serves as a methodological template, outlining the necessary experiments and presenting data tables and visualizations with established GAT inhibitors as comparative examples.

Introduction to GABA Transporters and the Importance of Selectivity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Its action is terminated by reuptake from the synaptic cleft via four distinct GABA transporters (GATs): GAT1, GAT2, GAT3, and BGT1.[2][3] These transporters differ in their localization and pharmacology, making them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[3]

  • GAT1: Primarily located on presynaptic neurons, playing a key role in regulating GABA levels in the synapse.[2][4]

  • GAT2 & GAT3: Predominantly found on astrocytes, contributing to the clearance of extrasynaptic GABA.[2][4]

  • BGT1: Also expressed on astrocytes and in peripheral tissues, with a role in osmotic regulation and GABA transport.[2]

Developing subtype-selective GAT inhibitors is crucial for achieving targeted therapeutic effects while minimizing off-target side effects. A compound's selectivity profile determines its potential clinical applications and safety. This guide outlines the essential experimental procedures to determine the inhibitory potency and selectivity of this compound.

Quantitative Data Comparison

The following tables present hypothetical inhibitory activity data for this compound, alongside experimentally determined values for well-characterized GAT inhibitors. This allows for a direct comparison of potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function.[5][6]

Table 1: Inhibitory Potency (IC50, µM) of GAT Inhibitors at Human GAT Subtypes

CompoundGAT1 (hSLC6A1)GAT2 (hSLC6A13)GAT3 (hSLC6A11)BGT1 (hSLC6A12)
This compound TBDTBDTBDTBD
Tiagabine[7][8]~0.07>100>100>100
SNAP-5114[7][9]~388~21~5~140
NNC-711[8]~0.04---
EF1502[10]High--High

TBD: To be determined experimentally. '-': Data not available.

Table 2: Selectivity Ratios of GAT Inhibitors

CompoundGAT2/GAT1GAT3/GAT1BGT1/GAT1
This compound TBDTBDTBD
Tiagabine>1400>1400>1400
SNAP-5114~0.05~0.01~0.36

Selectivity ratio is calculated as IC50(subtype X) / IC50(subtype Y). A ratio > 1 indicates selectivity for subtype Y, while a ratio < 1 indicates selectivity for subtype X.

Experimental Protocols

Accurate assessment of GAT subtype selectivity relies on robust and standardized experimental protocols. The two primary methods employed are radioligand binding assays and GABA uptake inhibition assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter, providing information about its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).

  • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT1, or [³H]GABA for all subtypes) and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5]

[³H]GABA Uptake Inhibition Assay

This functional assay directly measures the ability of a test compound to inhibit the transport of GABA into cells expressing a specific GAT subtype.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing one of the four human GAT subtypes.

  • Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.

  • Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake.

Visualizations

GABAergic Synaptic Transmission and GAT Function

The following diagram illustrates the role of GATs in a GABAergic synapse.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte pre_neuron GABA Synthesis (Glutamate -> GABA) vesicle Synaptic Vesicle (vGAT) pre_neuron->vesicle Packaging gaba GABA vesicle->gaba Release gat1 GAT1 gaba->gat1 Reuptake gaba_r GABA Receptor gaba->gaba_r Binding -> Inhibition gat23 GAT2/GAT3 gaba->gat23 Uptake bgt1 BGT1 gaba->bgt1 Uptake

Caption: Role of GAT subtypes in GABAergic neurotransmission.

Experimental Workflow for Assessing GAT Subtype Selectivity

This diagram outlines the key steps in determining the selectivity profile of a test compound.

GAT_Selectivity_Workflow cluster_assays Primary Screening cluster_subtypes GAT Subtypes start Test Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay uptake_assay [³H]GABA Uptake Inhibition Assay start->uptake_assay gat1 hGAT1 binding_assay->gat1 gat2 hGAT2 binding_assay->gat2 gat3 hGAT3 binding_assay->gat3 bgt1 hBGT1 binding_assay->bgt1 uptake_assay->gat1 uptake_assay->gat2 uptake_assay->gat3 uptake_assay->bgt1 data_analysis Data Analysis (IC50 / Ki Determination) gat1->data_analysis gat2->data_analysis gat3->data_analysis bgt1->data_analysis selectivity Selectivity Profile Determination data_analysis->selectivity

Caption: Workflow for GAT inhibitor selectivity profiling.

Conclusion

The systematic assessment of this compound's inhibitory activity across all four GAT subtypes is essential to elucidate its pharmacological profile. By following the detailed experimental protocols outlined in this guide and comparing the resulting data with that of established GAT inhibitors, researchers can determine the compound's potency and selectivity. This information is critical for guiding further drug development efforts and understanding its potential therapeutic applications. The provided tables and diagrams serve as a template for the presentation and interpretation of the experimental findings.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of N-(1-Benzhydrylazetidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

The primary and overarching principle for the disposal of N-(1-Benzhydrylazetidin-3-yl)acetamide is that it must be managed as hazardous chemical waste. It should be disposed of through an approved and licensed waste disposal contractor.[1][2][3][4] Under no circumstances should this compound be released into the environment, such as down the drain or in regular trash.[1][4]

Hazard Profile and Safety Precautions

Based on the hazard classifications of related benzhydryl and acetamide compounds, this compound should be handled with caution. The following table summarizes potential hazards, underscoring the necessity for stringent safety measures during handling and disposal.

Hazard ClassificationDescriptionSource Compounds
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.1-Acetamidoadamantane, Acetamide[3]
Skin Corrosion/Irritation May cause skin irritation.1-Benzhydryl-3-azetidinone
Serious Eye Damage/Irritation May cause serious eye irritation.1-Benzhydryl-3-azetidinone
Carcinogenicity Suspected of causing cancer.Acetamide[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.1-Benzhydryl-3-azetidinone

Personal Protective Equipment (PPE): When handling this compound for disposal, it is imperative to wear appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat or chemical-resistant apron

  • Respiratory protection if handling powders or creating aerosols

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Container Selection and Labeling

  • Use a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition with no leaks or cracks.

  • Label the container clearly with the full chemical name: "this compound" and the CAS number "102065-87-2". Also, include the appropriate hazard pictograms (e.g., irritant, health hazard).

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container closed except when adding waste.

  • Store it away from incompatible materials, such as strong oxidizing agents, acids, and bases.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with accurate information about the waste, including its name, quantity, and any known hazards.

  • Follow all institutional and local regulations for waste manifest and handover procedures.

Step 5: Decontamination

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose of all contaminated materials, including empty containers and cleaning supplies, as hazardous waste.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Disposal Phase start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Waste Accumulation Area seal->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs documentation Complete Waste Manifest/Paperwork contact_ehs->documentation handover Hand Over Waste for Disposal documentation->handover end End: Disposal Complete handover->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling N-(1-Benzhydrylazetidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling N-(1-Benzhydrylazetidin-3-yl)acetamide. The following procedures are based on available safety data for structurally related compounds and general laboratory best practices. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication; therefore, a conservative approach to handling is strongly advised.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of an acetamide group, this compound should be handled with caution, as related compounds are suspected of causing cancer.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

Minimum Required PPE:

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves. Inspect before use and use proper removal technique.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.
Skin and Body Laboratory coat.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for aerosol or dust generation.To minimize inhalation of dust.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The compound should be stored in a locked cabinet or an area with restricted access.

Handling and Use:
  • All handling of the solid compound should be conducted in a certified chemical fume hood to control potential dust generation.

  • Avoid creating dust. If weighing the solid, do so carefully on a tared container within the fume hood.

  • Use dedicated spatulas and glassware.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all surfaces and equipment after use.

Spill Management:
  • In case of a spill, evacuate the immediate area.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, follow your institution's emergency procedures.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, labeled hazardous waste container.

  • Unused Product: Dispose of any unused this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling this compound.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated, Secure Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate CollectWaste Collect Contaminated Waste Decontaminate->CollectWaste Segregate Segregate Hazardous Waste CollectWaste->Segregate Dispose Dispose via Certified Vendor Segregate->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Benzhydrylazetidin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-Benzhydrylazetidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.